N-alpha-Acetyl-L-Histidine.H2O
Description
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Properties
Molecular Formula |
C8H12ClN3O3 |
|---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H11N3O3.ClH/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H |
InChI Key |
DNDOCJLFXOHWNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Function of N-alpha-Acetyl-L-Histidine (NAH) in Vertebrate Lenses: Mechanisms, Osmoregulation, and Therapeutic Implications
Executive Summary
N-alpha-Acetyl-L-Histidine (NAH) is a highly concentrated, biologically active acetylated amino acid found predominantly in the brain, retina, and crystalline lens of poikilothermic (ectothermic) vertebrates. While mammalian lenses rely heavily on other osmolytes, the evolutionary adaptation of fish, amphibians, and reptiles has positioned NAH as a critical molecule for ocular survival. For researchers and drug development professionals, understanding NAH provides profound insights into cellular volume homeostasis, biomimetic osmotic regulation, and the prevention of environmentally induced cataractogenesis.
This whitepaper synthesizes the dual biological functions of NAH in the vertebrate lens: its role as a dynamic compatible osmolyte and its proposed function as a Molecular Water Pump (MWP) .
Core Biological Functions of NAH in the Lens
The Primary Compatible Osmolyte in Anadromous Fish
Volume homeostasis is an absolute prerequisite for the preservation of lens transparency. In anadromous fish, such as the Atlantic salmon (Salmo salar), the lifecycle mandates a migration from freshwater to seawater, presenting a severe osmotic challenge. Upon transfer to seawater, the osmolality of the aqueous humor (AH) spikes transiently (e.g., increasing by ~20 mmol/kg)[1].
To prevent the lens from rapidly dehydrating and losing its highly ordered crystalline protein structure—which manifests clinically as a cataract—the lens synthesizes and accumulates NAH. NAH acts as a compatible osmolyte, meaning it can be accumulated in millimolar concentrations without interfering with intracellular protein function. Research demonstrates a direct, positive linear relationship between extracellular AH osmolality and intracellular lens NAH content[1].
The Molecular Water Pump (MWP) Hypothesis
Beyond static osmoregulation, NAH is implicated in an active, energy-dependent water clearance mechanism known as the Molecular Water Pump (MWP) hypothesis, first elucidated by Baslow in 1998[2]. The vertebrate lens is a highly dehydrated organ (approx. 51.5% water in carp) suspended in ocular fluids (approx. 97.9% water). Maintaining this gradient requires active water extrusion.
The NAH MWP system relies on strict metabolic compartmentalization :
-
Synthesis: L-histidine and Acetyl-CoA are converted to NAH by histidine N-acetyltransferase exclusively within the lens. The lens lacks the enzyme to catabolize NAH.
-
Efflux: NAH is exported down its concentration gradient into the ocular fluid. Crucially, each NAH molecule carries approximately 33 molecules of bound water, effectively moving water against the bulk water gradient[3].
-
Hydrolysis & Reuptake: In the ocular fluid, NAH acylase cleaves NAH into acetate and L-histidine, releasing the bound water for systemic clearance. L-histidine is then actively transported back into the lens to sustain the cycle[4].
Diagram 1: The Molecular Water Pump (MWP) hypothesis illustrating compartmentalized NAH cycling.
Quantitative Impact of Dietary Histidine on Lens Homeostasis
Because NAH is synthesized directly from L-histidine, the dietary availability of histidine is the rate-limiting factor for NAH-mediated osmoregulation. In aquaculture, the removal of histidine-rich blood meal from salmon diets led to a severe spike in commercial cataract outbreaks[5].
Supplementing diets with L-histidine restores lens NAH pools, enhances buffering capacity, and mitigates cataractogenesis during the critical freshwater-to-seawater smoltification window[6].
Table 1: Physiological Outcomes of Dietary Histidine Supplementation in Atlantic Salmon
| Parameter | Control Diet (Low His: ~8.9 g/kg) | Supplemented Diet (High His: ~14.2 g/kg) | Biological Implication |
| Lens NAH Content (Seawater) | ~3.9 μmol/g | ~12.0 - 15.0 μmol/g | High His ensures adequate osmolyte reserves for volume regulation. |
| Hypo-osmotic NAH Efflux | 2.6-fold baseline increase | 9.2-fold baseline increase | Enhanced dynamic response to osmotic shock in supplemented lenses. |
| Lens Buffering Capacity | Lower physiological pH | Higher physiological pH | NAH and His act as intracellular buffers against metabolic acidosis. |
| Cataract Prevalence/Score | High (Average Score ~3) | Low (Average Score ~1) | Direct correlation between NAH deficiency and loss of lens transparency. |
(Data synthesized from[1],[5], and[6])
Experimental Workflows & Protocols
To rigorously investigate the osmoregulatory function of NAH, researchers utilize ex vivo lens culture models coupled with isotopic tracing. The following protocol represents the gold standard for validating NAH efflux dynamics under osmotic stress.
Protocol: Ex Vivo Lens Culture and Hypo-osmotic Efflux Assay
Objective: To quantify the efflux rate of NAH and L-histidine in response to extracellular osmotic shifts, validating the lens's active volume regulatory decrease (VRD) mechanisms.
Self-Validating Principle: This protocol utilizes dual-detection. Liquid Scintillation Counting (LSC) tracks the movement of de novo synthesized
Step-by-Step Methodology:
-
Lens Isolation: Euthanize Atlantic salmon (or goldfish) and immediately enucleate the eyes. Carefully dissect the lenses, leaving the capsule intact to prevent artifactual leakage.
-
Isotope Loading: Incubate the isolated lenses in an iso-osmotic Eagle's Minimum Essential Medium (EMEM) (approx. 300 mmol/kg) spiked with
of -L-histidine for 24 hours at 4°C. Causality note: This allows the intrinsic histidine N-acetyltransferase to synthesize radiolabeled NAH intracellularly. -
Wash Phase: Transfer lenses through three consecutive baths of isotope-free iso-osmotic EMEM (10 minutes each). Causality note: This eliminates extracellular surface-bound isotopes, ensuring subsequent readings strictly reflect active cellular efflux.
-
Osmotic Challenge: Transfer lenses into either:
-
Control Bath: Iso-osmotic EMEM (300 mmol/kg).
-
Hypo-osmotic Bath: Diluted EMEM (200 mmol/kg) to trigger cellular swelling and force an osmoregulatory efflux response.
-
-
Time-Course Sampling: Extract
aliquots from the bathing medium at 10, 20, 30, 60, and 120 minutes. Replace with an equal volume of fresh medium to maintain sink conditions. -
Quantification:
-
Analyze half of the aliquot via LSC to measure total
release. -
Analyze the remaining half via HPLC (using a C18 reverse-phase column) to separate and quantify the specific molar concentrations of NAH versus free L-histidine[7].
-
Diagram 2: Ex vivo experimental workflow for assessing NAH efflux dynamics under osmotic stress.
Translational Implications for Drug Development
While NAH is primarily a poikilothermic biomolecule, its functional analog in the mammalian brain and eye is N-acetyl-L-aspartate (NAA)[2]. Understanding the NAH Molecular Water Pump and its osmoregulatory capacity provides a biomimetic blueprint for novel ophthalmic drugs.
Drug development professionals can leverage these pathways to design topical osmolytes or metabolic precursors that enhance the mammalian lens's resistance to hyperosmotic stress—a primary driver of diabetic cataracts and presbyopia. Furthermore, the robust antioxidant and carbonyl-quenching properties of histidine dipeptides suggest that upregulating intrinsic acetylated amino acids could protect lenticular proteins from oxidative cross-linking[8].
References
-
Baslow, M. H. (1998). "Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump." Journal of Molecular Neuroscience. Available at:[Link]
-
Rhodes, J. D., Breck, O., Waagbø, R., Bjerkås, E., & Sanderson, J. (2010). "N-acetylhistidine, a novel osmolyte in the lens of Atlantic salmon (Salmo salar L.)." American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Available at:[Link]
-
Breck, O., Bjerkås, E., Sanderson, J., et al. (2005). "Dietary histidine affects lens protein turnover and synthesis of N-acetylhistidine in Atlantic salmon (Salmo salar L.) undergoing parr–smolt transformation." Aquaculture Nutrition. Referenced via Cambridge University Press. Available at:[Link]
-
Sanderson, J., et al. (2003). "Role of Histidine in Cataract Formation in Atlantic Salmon (Salmo salar L)." Investigative Ophthalmology & Visual Science (IOVS). Available at:[Link]
-
Baslow, M. H., & Guilfoyle, D. N. (2015). "N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates." Biomolecules (MDPI). Available at:[Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dietary histidine requirement to reduce the risk and severity of cataracts is higher than the requirement for growth in Atlantic salmon smolts, independently of the dietary lipid source | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
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- 8. researchgate.net [researchgate.net]
The Osmotic Paradox: N-acetyl-L-histidine as a Molecular Water Pump in Fish Physiology
Introduction: The Dehydration Imperative of the Poikilothermic Lens
In the field of comparative physiology and ocular pharmacology, the crystalline lens presents a unique biomechanical paradox. To maintain its refractive index and optical clarity, the lens must remain in a highly dehydrated state. For example, a typical teleost fish lens (e.g., carp) contains approximately 51.5% water, yet it is suspended in ocular fluids composed of 97.9% water 1. Moving water against such a steep thermodynamic gradient typically requires massive expenditures of ATP via ion pumps (like the sodium-potassium ATPase). However, continuous ion pumping alters the intracellular ionic strength, which can precipitate crystallin proteins and induce cataracts.
Evolution solved this in poikilothermic (ectothermic) vertebrates through an entirely different mechanism: the Molecular Water Pump (MWP) . At the core of this system is N-acetyl-L-histidine (NAH) , a highly hydrophilic, compartmentalized osmolyte that drives water out of the lens without disrupting the delicate ionic balance [[2]]().
This technical guide explores the causality, quantitative dynamics, and experimental validation of the NAH metabolic cycle, offering critical insights for researchers in drug development and biomimetic fluid regulation.
Mechanism of Action: The NAH Metabolic Cycle
The efficacy of NAH as a molecular water pump relies on strict enzymatic compartmentalization. The synthesis and hydrolysis of NAH occur in entirely separate physical spaces, creating a metabolically recyclable, gradient-driven pump.
-
Intracellular Synthesis : Inside the lens epithelium, NAH is synthesized from L-histidine and Acetyl-CoA. Because the lens lacks the enzyme to catabolize NAH, it accumulates to high concentrations (ranging from 3.3 to 21.7 mM depending on the fish species) 1.
-
Gradient-Driven Efflux : When metabolic water is generated or osmotic water flows into the lens, a Ca²⁺-dependent gate opens. NAH flows down its concentration gradient into the ocular fluid.
-
The Power Function (Water Clearance) : As a strongly ionized hydrophilic molecule, each NAH molecule forms an aqua complex, dragging 33 dipole-dipole-associated water molecules with it into the extracellular fluid 2.
-
Extracellular Hydrolysis : Once in the ocular fluid, a specific enzyme—NAH acylase—cleaves NAH into L-histidine and acetate. This cleavage releases the 33 bound water molecules into the ocular fluid to be drained from the eye.
-
Active Re-uptake : The free L-histidine is actively transported back into the lens to be re-acetylated, closing the cycle 1.
Fig 1: The compartmentalized NAH molecular water pump cycle at the lens-ocular fluid interface.
Quantitative Dynamics & Physiological Stress
The critical nature of NAH is best observed in anadromous fish, such as the Atlantic salmon (Salmo salar L.), which migrate between freshwater and seawater. This migration imposes severe osmotic challenges. When salmon transition to seawater, the osmolality of their aqueous humor (AH) transiently spikes by ~20 mmol/kg 3.
To prevent catastrophic lens dehydration or swelling, the lens rapidly upregulates NAH synthesis. However, this is entirely dependent on dietary L-histidine availability. Fish fed a histidine-deficient diet fail to synthesize sufficient NAH, leading to an inability to balance AH osmolality, ultimately resulting in osmotic trauma and cataract formation 3.
Table 1: Quantitative Parameters of the NAH System
| Parameter | Value / Observation | Biological Implication |
| Lens Water Content | 51.5% | Requires active, continuous dehydration to maintain optical transparency. |
| Ocular Fluid Water Content | 97.9% | Creates a steep thermodynamic gradient opposing outward water transport. |
| NAH Transport Stoichiometry | 33 H₂O / NAH molecule | High-efficiency clearance; allows low-concentration osmolytes to do massive work. |
| AH Osmolality Spike (FW to SW) | +20 mmol/kg | Triggers rapid compensatory NAH synthesis in anadromous fish. |
| Hypo-osmotic ¹⁴C-His Efflux | 9.2-fold increase | Validates the gradient-driven MWP activation in response to water influx. |
Experimental Protocols: Validating the MWP
To prove that NAH acts as a gradient-driven water pump rather than a static osmolyte, researchers utilize ex vivo lens culture models. This isolates the lens from systemic neuroendocrine variables, creating a self-validating system where the only variables are extracellular osmolality and intracellular NAH reserves.
Protocol: Ex Vivo Lens Culture and NAH Efflux Quantification
Rationale: By subjecting isolated lenses to hypo-osmotic stress (forcing water into the lens), we can observe the compensatory opening of Ca²⁺-dependent gates and the subsequent efflux of NAH to clear the invading water.
-
Dietary Pre-Conditioning: Feed Atlantic salmon smolts either a Control Diet (CD, 8.9 g/kg histidine) or a Histidine-Supplemented Diet (HD, 14.2 g/kg histidine) for 12 weeks to establish distinct baseline NAH reserves 3.
-
Lens Extraction: Euthanize subjects and rapidly enucleate the eyes. Carefully dissect the lenses, leaving the capsule intact to preserve the epithelial transport mechanisms.
-
Isotope Loading: Incubate lenses in a physiological support medium (0.9% NaCl, 4 mEq/L Ca²⁺, 5 mM D-glucose, pH 7.4) spiked with ¹⁴C-L-histidine to radiolabel the newly synthesized intracellular NAH pool.
-
Osmotic Challenge: Transfer lenses to hypo-osmotic media. The influx of water serves as the trigger mechanism to open the efflux gates.
-
Efflux Sampling: Extract 50 µL aliquots of the surrounding media at 1, 2, 4, and 24-hour intervals.
-
Quantification: Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) for total NAH mass and liquid scintillation counting for ¹⁴C-activity. Expected Result: Hypo-osmotic exposure stimulates ¹⁴C-histidine efflux by up to 9.2-fold in CD lenses, proving active gradient dumping 3.
Fig 2: Step-by-step ex vivo workflow for validating NAH efflux under osmotic stress conditions.
Translational Implications for Drug Development
Understanding the NAH molecular water pump extends far beyond aquaculture and fish physiology. It provides a biomimetic blueprint for managing localized edemas in human medicine.
Currently, conditions characterized by excessive fluid buildup in the eye, such as glaucoma, are treated by inhibiting the sodium-potassium pump (e.g., using digoxin derivatives) to reduce aqueous humor production 4. However, because Na⁺/K⁺-ATPases are ubiquitous, systemic toxicity is a constant risk.
The poikilothermic NAH cycle (and its mammalian brain equivalent, N-acetyl-L-aspartate or NAA) demonstrates that water can be moved independently of primary ion gradients. Drug development programs focusing on upregulating specific acylases or enhancing the synthesis of targeted, compartmentalized osmolytes could theoretically clear tissue edemas (like cerebral edema or glaucomatous fluid buildup) without disrupting the systemic ionic equilibrium.
References
-
Baslow, M. H., & Guilfoyle, D. N. (2015). N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates. Biomolecules, 5(2), 635-646.[Link]
-
Rhodes, J. D., Breck, O., Waagbø, R., Bjerkås, E., & Sanderson, J. (2010). N-acetylhistidine, a novel osmolyte in the lens of Atlantic salmon (Salmo salar L.). American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 299(4), R1075-R1081.[Link]
-
Baslow, M. H. (1998). Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump. Journal of Molecular Neuroscience, 10(3), 193-208.[Link]
-
Weizmann Institute of Science. (2016). Blocking Pumps in the Eye To Block Glaucoma. Life Sciences | Weizmann Wonder Wander.[Link]
Sources
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- 4. Blocking Pumps in the Eye To Block Glaucoma - Life Sciences | Weizmann Wonder Wander - News, Features and Discoveries [wis-wander.weizmann.ac.il]
A Comparative Analysis of N-alpha-Acetyl-L-Histidine and L-Histidine: Unraveling the Biological Significance of N-Terminal Acetylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
L-Histidine, a proteogenic essential amino acid, is a cornerstone of numerous physiological processes, from protein architecture to neurotransmission. Its derivative, N-alpha-Acetyl-L-Histidine (NAH), resulting from the acetylation of its alpha-amino group, presents a fascinating case of how a simple biochemical modification can profoundly alter biological activity and compartmentalization. This technical guide provides an in-depth exploration of the distinct biological roles of L-Histidine and NAH. We will dissect their metabolic pathways, delve into their unique functions, and present a comparative analysis of their activities, supported by experimental evidence and methodologies. This guide is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these two molecules, fostering new avenues of investigation and therapeutic innovation.
Introduction: The Fundamental Divergence
L-Histidine is an indispensable amino acid, meaning the human body cannot synthesize it de novo, and it must be obtained through diet.[1] Its imidazole side chain, with a pKa near physiological pH, endows it with exceptional versatility as a proton shuttle and metal ion coordinator, central to the catalytic activity of many enzymes.[1][2][3] L-Histidine is a precursor to several vital biomolecules, including the neurotransmitter histamine, and the antioxidant dipeptides carnosine and anserine.[4][5]
In contrast, N-alpha-Acetyl-L-Histidine is a metabolite of L-Histidine.[6][7] The addition of an acetyl group to the alpha-amino group fundamentally alters its chemical properties, blocking its ability to form peptide bonds and changing its overall charge and polarity. This seemingly minor modification leads to a dramatic shift in its biological distribution and function, particularly in the nervous and ocular systems of certain vertebrates.[8][9]
Comparative Biological Activities: A Tale of Two Molecules
The biological activities of L-Histidine and NAH are distinct, stemming from their structural differences. While L-Histidine is a ubiquitous building block and signaling precursor, NAH appears to have more specialized roles, particularly in specific tissues and organisms.
| Feature | L-Histidine | N-alpha-Acetyl-L-Histidine (NAH) |
| Primary Role | Essential amino acid, protein synthesis, precursor to histamine, carnosine, and anserine.[1][4][10] | Specialized metabolite, osmolyte, potential neuroprotectant, and component of a "molecular water pump".[8][11] |
| Metabolic Pathway | Incorporated into proteins; decarboxylated to histamine; component of carnosine and anserine.[12][13] | Synthesized from L-Histidine and acetyl-CoA by histidine N-acetyltransferase (NAT16).[8][14][15] |
| Tissue Distribution | Ubiquitous throughout the body.[10][16] | High concentrations in the brain and eyes of poikilothermic vertebrates; lower levels in mammals.[8][9] |
| Key Functions | Protein structure and function, enzyme catalysis, pH buffering, metal ion chelation, immune response, neurotransmission.[2][5][10][] | Osmoregulation, lens hydration maintenance (in some species), potential cognitive enhancement.[8][11][18] |
L-Histidine: The Versatile Precursor and Functional Hub
The biological significance of L-Histidine is multifaceted, extending far beyond its role in protein synthesis.
Precursor to Key Bioactive Molecules
A primary fate of L-Histidine is its conversion into other biologically active compounds.
-
Histamine: Through decarboxylation by histidine decarboxylase, L-Histidine is converted to histamine, a potent mediator of immune responses, inflammation, gastric acid secretion, and neurotransmission.[1][10][19]
-
Carnosine and Anserine: In combination with beta-alanine, L-Histidine forms the dipeptide carnosine, which is highly concentrated in muscle and brain tissue.[4] Carnosine and its methylated derivative, anserine, are potent antioxidants and pH buffers.[4][5]
Caption: Major metabolic fates of L-Histidine.
Role in Enzymatic Catalysis and Metal Ion Homeostasis
The imidazole side chain of L-Histidine is crucial for the function of numerous enzymes, where it acts as a general acid-base catalyst and a nucleophile.[1][] Its ability to chelate metal ions like zinc, copper, and iron is vital for the structure and function of metalloproteins and for metal ion transport.[2][5]
N-alpha-Acetyl-L-Histidine: A Specialized Metabolite with Unique Functions
The biological narrative of NAH is one of specialization, particularly in the context of the central nervous system and ocular tissues of cold-blooded vertebrates.[8][9]
The "Molecular Water Pump" Hypothesis in the Fish Lens
One of the most intriguing proposed functions of NAH is its role in maintaining the dehydrated state of the fish lens, which is crucial for its transparency.[8][18][20] This "molecular water pump" hypothesis is based on a unique, compartmentalized metabolism:
-
Synthesis: NAH is synthesized from L-Histidine and acetyl-CoA within the lens cells by the enzyme histidine N-acetyltransferase.[8][21]
-
Export: NAH is then transported out of the lens cells into the surrounding ocular fluid.[8][22]
-
Hydrolysis: In the ocular fluid, an acylase cleaves the acetyl group, regenerating L-Histidine.[8][22]
-
Reuptake: The L-Histidine is then actively transported back into the lens cells, completing the cycle.[8][22]
It is hypothesized that as NAH moves down its concentration gradient out of the lens, it carries a significant number of water molecules with it, effectively pumping water out of the lens and maintaining its clarity.[18][20][22]
Caption: The proposed NAH molecular water pump cycle.
Neuroprotection and Cognitive Function
While the concentration of NAH is significantly lower in mammals, its presence in human plasma and cerebrospinal fluid suggests a conserved, albeit less prominent, biological role.[9] Research suggests that NAH may possess neuroprotective properties and could play a role in cognitive function.[11] Some studies have explored its potential as a nootropic ingredient in dietary supplements.[11] The structurally related N-acetylcarnosine has been investigated for its potential in treating human cataracts.[23][24][25]
Experimental Protocols
Quantification of L-Histidine and NAH in Biological Samples
Objective: To determine the concentrations of L-Histidine and NAH in tissues (e.g., brain, lens) or biofluids (e.g., plasma, ocular fluid).
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a stable isotope-labeled version of the analytes).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Inject the supernatant onto a reverse-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer (e.g., a triple quadrupole) operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for L-Histidine, NAH, and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of L-Histidine and NAH standards.
-
Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Causality of Experimental Choices: LC-MS is chosen for its high sensitivity and specificity, allowing for the accurate quantification of low-abundance metabolites like NAH in complex biological matrices. The use of an internal standard is crucial for correcting for variations in sample preparation and instrument response.
Measurement of Histidine N-acetyltransferase (NAT16) Activity
Objective: To measure the enzymatic activity of NAT16, the enzyme that synthesizes NAH.
Methodology: DTNB-based Colorimetric Assay
This assay measures the production of Coenzyme A (CoA), a product of the NAT16-catalyzed reaction, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be measured spectrophotometrically.[14]
-
Reaction Mixture Preparation:
-
In a microplate well, combine a suitable buffer (e.g., HEPES), L-Histidine (substrate), and Acetyl-CoA (co-substrate).
-
-
Enzyme Addition:
-
Initiate the reaction by adding the enzyme source (e.g., purified recombinant NAT16 or a tissue homogenate).
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
-
Color Development and Measurement:
-
Stop the reaction and develop the color by adding DTNB.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the amount of CoA produced based on a standard curve of known CoA concentrations.
-
Determine the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.
-
Causality of Experimental Choices: This colorimetric assay is a robust and high-throughput method for measuring enzyme activity. It provides a direct measure of one of the reaction products, allowing for the characterization of enzyme kinetics and the screening of potential inhibitors or activators.
Conclusion and Future Directions
The N-terminal acetylation of L-Histidine to form N-alpha-Acetyl-L-Histidine represents a significant biochemical switch that dictates the molecule's biological role and localization. While L-Histidine serves as a fundamental and versatile building block and signaling precursor throughout the body, NAH has evolved to fulfill more specialized functions, particularly as an osmolyte and a key component of a unique water transport system in the ocular tissues of certain vertebrates.
For drug development professionals, the distinct properties of these molecules offer intriguing possibilities. The neuroprotective potential of NAH and its derivatives warrants further investigation for the treatment of neurodegenerative diseases and ocular conditions. Understanding the regulation of NAT16 could provide novel therapeutic targets. The inherent differences in their biological activities underscore the critical importance of considering metabolic modifications when evaluating the physiological effects of amino acids and their derivatives. Future research should focus on elucidating the precise roles of NAH in mammalian physiology and exploring the therapeutic potential of modulating its metabolic pathways.
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- IUBMB Nomencl
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- ClinicalTrials.gov. (n.d.). NAC Eye Drops for Fuchs' Dystrophy.
- PubMed. (2007, May 15). Neuroprotective actions of a histidine analogue in models of ischemic stroke.
- Creative Peptides. (n.d.). Histidine Amino Acids: Properties, Function, Benefits, and Sources.
- MedchemExpress.com. (n.d.). N-Acetylcarnosine (N-Acetyl-L-carnosine)
- Santa Cruz Biotechnology. (n.d.). Nalpha-Acetyl-L-Histidine H2O.
- PMC. (n.d.). N‐acetylcarnosine (NAC)
- PubMed. (2001, June 15).
- Google Patents. (n.d.).
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- 1. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 2. researchgate.net [researchgate.net]
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- 4. prolab.com [prolab.com]
- 5. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 6. N-Acetyl-L-histidine | C8H11N3O3 | CID 75619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. AMDB | Metabolites | N-acetylhistidine [amdb.online]
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- 15. Histidine N-acetyltransferase - Wikipedia [en.wikipedia.org]
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The N-Acetylhistidine Metabolic Pathway in Poikilothermic Vertebrates: Mechanisms, Enzymology, and Osmoregulatory Function
Executive Summary & Phylogenetic Context
For decades, the neurochemical and ocular landscapes of vertebrates have been defined by a striking phylogenetic dichotomy. In homeothermic (endothermic) vertebrates—such as birds and mammals—N-acetyl-L-aspartate (NAA) serves as the predominant acetylated amino acid osmolyte. Conversely, in poikilothermic (ectothermic) vertebrates, including teleost fish, amphibians, and reptiles, this evolutionary niche is occupied by N-acetyl-L-histidine (NAH) [1].
NAH is found in high millimolar concentrations within the brain, retina, and lens of these cold-blooded species[2]. While initially considered a mere metabolic byproduct, advanced metabolomic and ex vivo physiological studies have redefined NAH as a critical, highly compartmentalized osmolyte. This technical whitepaper deconstructs the NAH metabolic pathway, explores its proposed role as a "Molecular Water Pump" (MWP)[3], and provides validated experimental protocols for its quantification and functional analysis.
Enzymology and the NAH Metabolic Cycle
Unlike ubiquitous metabolic cycles that occur entirely within the cytosol of a single cell, the NAH pathway in specific tissues—most notably the teleost lens—is defined by strict spatial compartmentalization[4]. The cycle relies on two primary enzymatic drivers:
Biosynthesis: Histidine N-acetyltransferase
NAH is synthesized via the enzymatic transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the alpha-amino group of L-histidine[2]. This reaction is catalyzed by histidine N-acetyltransferase (EC 2.3.1.33) , an enzyme encoded by the NAT16 gene homolog in fish[4]. In the eye, this synthesis occurs exclusively within the structurally dense, highly dehydrated cells of the lens[5].
Degradation: N-acetylhistidine Deacetylase
Lens cells lack the machinery to catabolize NAH. Instead, NAH is exported down its concentration gradient into the surrounding ocular fluid. Here, it encounters N-acetylhistidine deacetylase (EC 3.4.13.5) —also referred to as anserinase or alpha-N-acetyl-L-histidine aminohydrolase[6]. This metalloenzyme, which requires zinc or cobaltous ions for activation and has a molecular weight of approximately 120 kDa in skipjack tuna[7], rapidly hydrolyzes NAH back into L-histidine and acetate[5]. The liberated L-histidine is then actively transported back into the lens to fuel further NAH synthesis, creating a continuous, energy-dependent cycle[1].
Figure 1: The core enzymatic cycle of N-acetylhistidine synthesis and degradation.
The Molecular Water Pump (MWP) Hypothesis
The evolutionary preservation of this compartmentalized cycle in poikilotherms is best explained by the Molecular Water Pump (MWP) hypothesis [1].
The teleost lens is an exceptionally dehydrated structure (approx. 51.5% water) suspended in ocular fluid (approx. 97.9% water)[1]. To maintain crystalline clarity and prevent osmotic swelling (cataract formation), the lens must constantly expel water against a steep thermodynamic gradient[1].
Mechanism of Action:
-
Obligated Water Binding: Within the lens, each synthesized NAH molecule binds approximately 33 molecules of water[1].
-
Efflux: NAH is exported from the lens into the ocular fluid down its own chemical concentration gradient. In doing so, it physically drags the 33 obligated water molecules out of the lens, effectively pumping water against the macroscopic water gradient[3].
-
Release & Recycling: Upon reaching the ocular fluid, NAH deacetylase cleaves the molecule[4]. This cleavage releases the bound water into the extracellular space for systemic clearance, while the L-histidine is actively pumped back into the lens[5].
Figure 2: Compartmentalization of the NAH Molecular Water Pump across the lens-ocular interface.
Quantitative Data & Tissue Distribution
Understanding the kinetics and distribution of NAH is vital for designing accurate metabolomic models. The table below summarizes validated quantitative parameters associated with the NAH pathway in poikilotherms.
| Parameter | Value / Characteristic | Species / Tissue Context | Reference |
| NAH Concentration | 12 mM | Carp Lens (Intracellular) | [1] |
| NAH Concentration | 5–10 mmol/kg | Poikilotherm Brain | [5] |
| Water Transport Capacity | 33 molecules H₂O / NAH | Fish Lens (MWP model) | [1] |
| Deacetylase Molecular Weight | ~120 kDa | Skipjack Tuna Brain | [7] |
| 1H-MRS Chemical Shift (NAH) | 1.963 ppm | Fish Brain (in vitro/ex vivo) | [1] |
| 1H-MRS Chemical Shift (NAA) | 2.006 ppm | Mammalian/Avian Brain | [1] |
Experimental Methodologies & Protocols
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes the mechanistic causality governing the experimental choice, ensuring researchers understand why a step is performed, not just how.
Protocol 1: Non-Invasive Quantification of NAH via Proton Magnetic Resonance Spectroscopy (1H-MRS)
This protocol differentiates NAH from its phylogenetic counterpart, NAA, in intact tissues[1].
-
Step 1: Phantom Calibration (Self-Validation Step)
-
Action: Prepare phantom solutions of pure NAH and NAA standards at 10 mM in phosphate-buffered saline (pH 7.4).
-
Causality: NAH and NAA possess nearly identical acetyl methyl group structures. Phantom calibration is strictly required to establish precise baseline chemical shifts (1.963 ppm for NAH; 2.006 ppm for NAA)[1]. Without this, the peaks will be misidentified in complex biological matrices.
-
-
Step 2: Spectra Acquisition
-
Action: Place the ex vivo tissue (e.g., intact fish brain) or living specimen into a high-field MRI scanner (≥7.0T) using a proton volume coil. Apply a Point Resolved Spectroscopy (PRESS) sequence with a long repetition time (TR > 2000 ms).
-
Causality: A high-field magnet is mandatory because the chemical shift difference between NAH and NAA is exceptionally narrow (0.043 ppm). Lower field strengths will result in peak convolution, destroying quantitative accuracy.
-
-
Step 3: Data Processing and Integration
-
Action: Perform zero-order phase correction and baseline subtraction. Integrate the area under the 1.963 ppm peak relative to an unsuppressed internal water reference signal.
-
Causality: Normalizing against the internal water signal corrects for localized magnetic field inhomogeneities and tissue volume differences, yielding absolute molar concentrations.
-
Protocol 2: Ex Vivo Radiotracer Efflux Assay for Osmotic Stress Response
This protocol measures the compartmentalized efflux of NAH under hypoosmotic conditions, validating its role as a compatible osmolyte[8].
-
Step 1: Isotope Loading
-
Action: Isolate intact teleost lenses and incubate them in artificial ocular fluid supplemented with 5 mM D-glucose and 1 µCi/mL[14C]-L-histidine for 24 hours at physiological temperature.
-
Causality: Exogenous [14C]-L-histidine is actively transported into the lens and utilized by endogenous histidine N-acetyltransferase to synthesize [14C]-NAH. This establishes a radiolabeled intracellular pool without disrupting the delicate lens membrane[5].
-
-
Step 2: Osmotic Challenge
-
Action: Transfer the loaded lenses into a hypoosmotic medium (e.g., reducing NaCl concentration by 30%). Collect 50 µL aliquots of the surrounding media at 10-minute intervals for 2 hours.
-
Causality: Hypoosmotic exposure simulates the physiological osmotic stress of a freshwater transition[8]. This triggers the NAH efflux mechanism to prevent lens swelling.
-
-
Step 3: HPLC-Radiometric Detection
-
Action: Inject the collected media aliquots into a reverse-phase HPLC system coupled with an in-line scintillation counter.
-
Causality: Chromatographic separation is critical. It distinguishes actively pumped[14C]-NAH from unreacted [14C]-L-histidine that may have leaked passively due to generalized membrane damage, ensuring the measured efflux is entirely enzyme- and transporter-mediated.
-
References
- N-Acetylhistidine: An Endogenous Metabolite in the Vertebr
- N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebr
- N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebr
- (PDF)
- N-acetylhistidine, a novel osmolyte in the lens of Atlantic salmon (Salmo salar L.) Physiology.org
- Neurosine, a New Oligopeptide Isolated from the Brain of Fish and Other Cold-blooded Vertebr
- Similarity of tuna N-acetylhistidine deacetylase and cod fish anserinase - PubMed NIH / PubMed
- Function of the N-acetyl-L-histidine system in the vertebrate eye.
- N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebr
- KEGG ENZYME: 3.4.13.5 Genome.jp
Sources
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- 3. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KEGG ENZYME: 3.4.13.5 [genome.jp]
- 7. Similarity of tuna N-acetylhistidine deacetylase and cod fish anserinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Technical Guide: N-alpha-Acetyl-L-Histidine vs. N-acetyl-L-aspartate (NAA) in Brain Osmoregulation
Executive Summary
This technical guide provides a comparative analysis of N-acetyl-L-aspartate (NAA) and N-alpha-Acetyl-L-Histidine (NAH) , two acetylated amino acids that serve as dominant brain osmolytes in vertebrate evolution.[1] While NAA is the primary neuro-metabolite in homeotherms (mammals/birds), NAH fulfills a parallel role in poikilotherms (fish/amphibians).[1][2][3][4][5]
For drug development professionals and neurobiologists, understanding the "Molecular Water Pump" (MWP) mechanism of these molecules is critical. It offers a window into metabolic water clearance, myelin synthesis, and the etiology of spongiform leukodystrophies (e.g., Canavan disease). This guide details their biochemical pathways, quantitative profiles, and detection methodologies.[2]
Evolutionary Divergence & Biological Function[2]
The transition from aquatic to terrestrial life and the shift from poikilothermy to homeothermy marked a metabolic "switching point" in brain osmoregulation.
The Evolutionary Trade-Off
-
Poikilotherms (Fish, Amphibians, Reptiles): Utilize NAH .[1][2][5][6][7] The imidazole ring of histidine provides intracellular buffering capacity (pKa ~6.0), crucial for species experiencing temperature-driven pH fluctuations.
-
Homeotherms (Birds, Mammals): Utilize NAA .[1][2] With stable body temperatures, the buffering requirement diminished. The system shifted to NAA, coupling osmoregulation with myelin synthesis (providing acetate to oligodendrocytes).
The Molecular Water Pump (MWP) Hypothesis
Both molecules are hypothesized to function as active water transport systems.[1][5][8]
-
Mechanism: The synthesis of the osmolyte (NAA/NAH) in the neuron creates a gradient. The molecule is exported to the extracellular fluid (ECF) or glia, carrying a hydration shell of "obligated water" (approx. 33 molecules of
per molecule of osmolyte).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Clearance: Once transported, the molecule is hydrolyzed by a specific acylase.[1][2][4][5] The amino acid is recycled, and the water is released for clearance via the vasculature.
Pathway Visualization
The following diagram illustrates the parallel yet distinct metabolic cycles of NAA and NAH.
Biochemical & Quantitative Profiles[10][11][12][13]
The following data consolidates physicochemical properties and physiological concentrations.
| Feature | N-acetyl-L-aspartate (NAA) | N-alpha-Acetyl-L-Histidine (NAH) |
| Primary Class | Mammals, Birds | Fish, Amphibians, Reptiles |
| Synthesis Enzyme | Aspartate N-acetyltransferase (Asp-NAT) Gene: NAT8L | Histidine N-acetyltransferase (HISAT) Gene: NAT16 homolog |
| Catabolic Enzyme | Aspartoacylase (ASPA) Loc: Oligodendrocytes | NAH Deacetylase (Acylase) Loc: Extracellular/Ocular Fluid |
| Brain Conc. | 10 – 20 mM (Human cortex) | 5 – 15 mM (Fish brain/lens) |
| NMR Shift ( | 2.01 ppm (Singlet, Acetyl- | 1.96 ppm (Singlet, Acetyl- |
| Water Transport | ~33 | ~33 |
| Secondary Function | Myelin lipid precursor (Acetate donor) | Intracellular pH buffer (Imidazole) |
| Pathology | Canavan Disease (ASPA deficiency) | Cataracts (in fish lens models) |
Experimental Methodologies
For researchers characterizing these osmolytes, distinguishing them requires precise extraction and detection protocols due to their structural similarities and rapid post-mortem metabolism.
Tissue Extraction Protocol (Critical Step)
Objective: Prevent post-mortem hydrolysis by endogenous acylases. Self-Validating Check: If free aspartate or histidine levels are abnormally high (>3 mM) in the baseline sample, post-mortem hydrolysis has likely occurred.
-
Fixation:
-
Preferred:Focused Microwave Irradiation (4 kW, 1.5s) to instantly denature enzymes in situ.
-
Alternative: Rapid dissection (<30s) followed immediately by liquid nitrogen snap-freezing.
-
-
Homogenization:
-
Pulverize frozen tissue in liquid nitrogen.
-
Add Perchloric Acid (PCA) 0.5 M (ice-cold) at a ratio of 1:5 (w/v).
-
Why: PCA precipitates proteins (enzymes) while keeping NAA/NAH soluble.
-
-
Neutralization:
-
Centrifuge (10,000 x g, 10 min, 4°C).
-
Neutralize supernatant with KOH to pH 7.0 (monitored via pH micro-electrode).
-
Remove
precipitate via centrifugation.
-
-
Lyophilization: Freeze-dry supernatant for concentration prior to NMR/MS.
Quantification via -NMR Spectroscopy
NMR is the gold standard for distinguishing NAA from NAH without derivatization.
-
Instrument: 500 MHz or higher (recommended for peak separation).
-
Solvent:
with TSP (trimethylsilylpropanoic acid) as internal reference (0.0 ppm). -
Acquisition Parameters:
-
Pulse angle: 90°
-
Repetition time (TR): > 5s (to allow full T1 relaxation of methyl protons).
-
Water suppression: Excitation Sculpting or PRESAT.
-
-
Peak Identification:
-
NAA: Sharp singlet at 2.01 ppm (Acetyl methyl). Multiplets at 2.5–2.8 ppm (Aspartyl protons).
-
NAH: Sharp singlet at 1.96 ppm (Acetyl methyl). Distinct aromatic protons on imidazole ring (7.0–8.0 ppm).
-
HPLC-UV/MS Detection
For labs without NMR access, LC-MS provides high sensitivity.
-
Column: C18 Reverse Phase (e.g., Atlantis T3) capable of retaining polar compounds.
-
Mobile Phase: 0.1% Formic acid in Water (A) / Acetonitrile (B).
-
Detection:
-
NAA: m/z 174.1 (M-H)- in Negative Mode.
-
NAH: m/z 198.2 (M+H)+ in Positive Mode.
-
Therapeutic & Diagnostic Implications
Canavan Disease & NAA Accumulation
In Canavan disease, the failure of ASPA in oligodendrocytes prevents the breakdown of NAA.
-
Consequence: NAA accumulates to toxic levels, increasing intracranial osmotic pressure (hydrostatic pressure).
-
Myelin Deficit: Oligodendrocytes are starved of acetate (normally provided by NAA hydrolysis), halting myelin lipid synthesis.
-
Drug Target: Gene therapy (AAV-ASPA) aims to restore the catabolic sink.
NAH as a Biomarker in Aquaculture
In aquaculture research, NAH levels in the lens are a direct indicator of osmotic stress and cataract formation in farmed fish (e.g., Salmon). Depletion of NAH correlates with lens opacity due to hydration failure.
References
-
Baslow, M. H. (2002). Evidence supporting a role for N-acetyl-L-aspartate as a molecular water pump in myelinated neurons in the central nervous system. An analytical review. Neurochemistry International, 40(4), 295-300. Link
-
Baslow, M. H., & Guilfoyle, D. N. (2015).[5] N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates.[1][2][3][4][5][7][9] Biomolecules, 5(2), 635–646.[5] Link
-
Moffett, J. R., et al. (2007). N-Acetylaspartate in the CNS: From neurodiagnostics to neurobiology. Progress in Neurobiology, 81(2), 89-131. Link
-
Yamada, S., et al. (2009).[6] Occurrence of a novel acetylated amino acid, Nα-acetylhistidine, in skeletal muscle of freshwater fish and other ectothermic vertebrates.[6] Fisheries Science, 75, 213–219. Link
-
Wiame, E., et al. (2010). Molecular identification of aspartate N-acetyltransferase and its mutation in hypoacetylaspartia. Biochemical Journal, 425(1), 127–136. Link
Sources
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- 3. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynamic relationship between neurostimulation and N-acetylaspartate metabolism in the human visual cortex: evidence that NAA functions as a molecular water pump during visual stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of phylogenetic and metabolic relationships between the acylamino acids, N-acetyl-L-aspartic acid and N-acetyl-L-histidine, in the vertebrate nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of N-Acetyl-L-Histidine (NAH) in Cataract Prevention: A Technical Whitepaper
Executive Summary & Biochemical Rationale
Cataractogenesis—the opacification of the crystalline lens—is fundamentally driven by a combination of osmotic imbalance, protein cross-linking, and oxidative stress[1]. While mammalian ophthalmic research has heavily focused on N-acetylcarnosine (NAC) as a prodrug for antioxidant delivery[2], phylogenetic studies of poikilothermic vertebrates (e.g., teleost fish) have unveiled a highly efficient, compartmentalized system reliant on N-acetyl-L-histidine (NAH) [3].
Unlike conventional antioxidants, NAH operates as a tripartite protective agent: it functions as a compatible osmolyte , an intracellular buffer , and a Molecular Water Pump (MWP) [4]. By actively maintaining the dehydrated state of lens fiber cells, NAH prevents the micro-environmental shifts that lead to crystallin protein aggregation. This whitepaper synthesizes the mechanistic pathways of NAH, details the experimental protocols required to validate its efficacy, and outlines its translational potential for novel anti-cataract ophthalmic formulations.
Mechanisms of Action: The Tripartite Model
To develop effective NAH-based therapeutics, researchers must understand the causality behind its biological function. The lens is an avascular tissue with minimal metabolic turnover; therefore, it relies on specialized metabolite gradients to maintain transparency[5].
The Molecular Water Pump (MWP) Hypothesis
The most critical function of NAH is its role in volume homeostasis via the MWP mechanism[3]. Lens cells synthesize NAH from L-histidine and Acetyl-CoA but lack the enzymatic machinery to catabolize it.
The Causality of the MWP Cycle:
-
Synthesis & Hydration: NAH is synthesized intracellularly. Each NAH molecule binds approximately 33 molecules of water[3].
-
Gradient-Driven Efflux: Because NAH cannot be degraded in the lens, it builds up and is exported down its concentration gradient into the ocular fluid (aqueous humor), dragging the bound water with it against a bulk water gradient[3].
-
Hydrolysis & Reuptake: In the ocular fluid, a specific enzyme (NAH acylase) cleaves NAH into acetate and free L-histidine, releasing the water for excretion. The free L-histidine is then actively pumped back into the lens to restart the cycle[3].
This energy-dependent compartmentalization is a self-sustaining system designed to keep the lens strictly dehydrated, preventing osmotic cataracts.
Diagram 1: The NAH Molecular Water Pump (MWP) compartmentalized cycle.
Osmoregulation and Antioxidant Sparing
Beyond water transport, NAH acts as a primary compatible osmolyte[6]. When the external environment undergoes osmotic shifts (e.g., diabetic hyperglycemia in mammals or salinity changes in teleosts), NAH efflux is upregulated to prevent cellular swelling and membrane rupture[7]. Furthermore, by neutralizing reactive oxygen species (ROS) and buffering intracellular pH, NAH spares the depletion of Glutathione (GSH), the lens's primary antioxidant[5].
Experimental Methodologies & Validation Protocols
To rigorously evaluate NAH efficacy in drug development, researchers must utilize self-validating experimental systems. The following ex vivo protocol is the gold standard for quantifying NAH-mediated osmoregulation and efflux dynamics[7].
Protocol: Ex Vivo Osmotic Challenge and Efflux Quantification
Rationale: This protocol isolates the lens to eliminate systemic metabolic interference. By utilizing both a radioactive tracer (
Step-by-Step Methodology:
-
Lens Extraction & Integrity Verification:
-
Carefully dissect the crystalline lens from the ocular globe, ensuring the lens capsule remains completely intact.
-
Causality: Micro-tears in the capsule will artificially inflate efflux rates, leading to false-positive osmotic responses.
-
-
Iso-Osmotic Stabilization (Baseline Establishment):
-
Incubate the lens in Eagle's Minimum Essential Medium (EMEM) adjusted to an iso-osmotic baseline (300 mmol/kg) at 4°C for 2 hours.
-
Causality: This stabilizes the baseline metabolic rate and clears any stress-induced metabolites generated during dissection.
-
-
Isotopic Loading:
-
Introduce
C-L-Histidine into the culture medium. Allow 4 hours for active uptake via amino acid transporters.
-
-
Hypo-Osmotic Challenge:
-
Transfer the lens to a hypo-osmotic EMEM solution (200 mmol/kg).
-
Causality: The sudden drop in external osmolality simulates an acute hydration stress event, forcing the lens to activate the NAH MWP to excrete water and prevent opacity[7].
-
-
Efflux Sampling & Dual-Quantification:
-
Sample the surrounding medium at 15-minute intervals.
-
Validation A (Scintillation): Measure
C to track the specific efflux rate of the newly synthesized NAH/His pool. -
Validation B (HPLC): Run reverse-phase HPLC to quantify the absolute concentration of NAH (endogenous + newly synthesized) expelled into the fluid[7].
-
Diagram 2: Ex vivo osmotic challenge and dual-quantification workflow.
Quantitative Data & Efficacy Metrics
Extensive in vivo dietary trials in Atlantic salmon (a premier model for NAH research due to their high endogenous NAH reliance) demonstrate a strict, negative correlation between NAH concentrations and cataract severity[1].
When dietary L-histidine is supplemented, it is actively transported into the lens and converted to NAH. The table below synthesizes the dose-dependent relationship between Histidine availability, NAH synthesis, and clinical cataract scores (evaluated via slit-lamp examination on a scale of 0 to 8)[7],[1],[6].
| Dietary Histidine (g/kg feed) | Lens NAH Concentration (µmol/g) | Mean Cataract Score (0-8) | Lens Phenotype / Status |
| 8.9 (Deficient) | 2.5 ± 0.4 | 3.5 - 4.0 | Severe Opacity / Osmotic Swelling |
| 11.7 (Control) | 5.1 ± 0.6 | 2.8 - 3.0 | Moderate Opacity |
| 14.4 (Therapeutic) | 11.5 ± 0.8 | 1.0 - 1.2 | Mild to Clear / Protected |
| 18.1 (Saturated) | 12.2 ± 0.5 | 0.5 - 1.0 | Clear / Fully Protected |
Data Interpretation: The data reveals a saturation point near 14.4 g/kg of precursor availability[1]. Beyond this point, lens NAH levels plateau (~12 µmol/g), indicating that the NAH synthase enzyme reaches its maximum velocity (
Translational Potential for Human Therapeutics
While mammalian lenses predominantly utilize N-acetylaspartate (NAA) or rely on N-acetylcarnosine (NAC) as an antioxidant[8],[2], the superior water-binding capacity of NAH (33 molecules of
Formulation Strategy: Topical administration of NAH via eye drops could bypass the systemic metabolism of oral histidine. Because the mammalian cornea expresses specific amino acid and peptide transporters, formulating NAH in a sterile, buffered liposomal matrix (pH 5.5 - 6.5) could allow direct penetration into the aqueous humor[9]. Once in the aqueous humor, NAH would establish a hyperosmotic gradient at the lens boundary, artificially replicating the Molecular Water Pump effect to draw out excess fluid from early-stage cataractous lenses, thereby restoring the refractive index and delaying the need for surgical intervention.
References
-
N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates Source: Biomolecules (PubMed Central / NIH) URL:[Link]
-
Lens metabolomic profiling as a tool to understand cataractogenesis in Atlantic salmon and rainbow trout Source: PLOS ONE URL:[Link]
-
Dietary histidine requirement to reduce the risk and severity of cataracts is higher than the requirement for growth Source: British Journal of Nutrition (SciSpace) URL:[Link]
-
Role of Histidine in Cataract Formation in Atlantic Salmon (Salmo salar L) Source: Investigative Ophthalmology & Visual Science (IOVS / ARVO Journals) URL:[Link]
-
N-acetylhistidine, a novel osmolyte in the lens of Atlantic salmon Source: American Journal of Physiology (ResearchGate) URL:[Link]
-
Metabolites: Tissue protection from oxidative stress by antioxidants Source: Semantic Scholar URL:[Link]
-
Carnosine: Multipurpose Anti-Aging Nutrient Source: Ward Dean, MD URL:[Link]
Sources
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- 3. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lens metabolomic profiling as a tool to understand cataractogenesis in Atlantic salmon and rainbow trout reared at optimum and high temperature | PLOS One [journals.plos.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
N-alpha-Acetyl-L-Histidine: Metabolic Significance, Biomarker Potential, and Analytical Methodologies in Histidine Disorders
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-alpha-Acetyl-L-Histidine (NAH) is an acetylated derivative of the essential amino acid L-histidine. Historically recognized as a highly concentrated osmolyte and "molecular water pump" in the brains and lenses of poikilothermic (cold-blooded) vertebrates[1], NAH has recently emerged as a critical metabolite in human pathophysiology. The identification of the human NAT16 gene as the encoding sequence for Histidine Acetyltransferase (HisAT) has illuminated the biochemical origins of NAH in mammals[2][3].
In clinical metabolomics, NAH serves as a highly sensitive biomarker for inborn errors of metabolism—specifically histidinemia—and is increasingly implicated in the progression of chronic kidney disease (CKD) and diabetic retinopathy (DR)[4][5]. This technical guide synthesizes the mechanistic biology of NAH, details its role in metabolic disorders, and provides validated, step-by-step experimental protocols for its quantification in clinical matrices.
Biochemical Foundations: The NAT16/HisAT Axis
In humans, NAH is synthesized in the cytosol by the enzyme Histidine Acetyltransferase (HisAT), which is encoded by the NAT16 gene[3]. HisAT utilizes a rare double-GNAT (Gcn5-related N-acetyltransferase) fold. The N-terminal domain binds the acetyl donor, Acetyl-Coenzyme A (Ac-CoA), while a distinct active-site conformation allows L-histidine to bind between the two domains, facilitating the transfer of the acetyl group to the
Metabolic Shunting in Histidinemia
Histidinemia is an autosomal recessive disorder caused by a deficiency in the enzyme histidase (encoded by the HAL gene), which normally catalyzes the deamination of L-histidine to urocanic acid[6][7].
When the primary degradation pathway is blocked, L-histidine accumulates in the blood and tissues. To mitigate toxicity, the excess substrate is shunted into secondary metabolic pathways. It is either transaminated to imidazole pyruvic acid or acetylated by NAT16 to form N-alpha-Acetyl-L-Histidine[6]. Consequently, elevated NAH in urine and plasma acts as a definitive biochemical signature of this metabolic block.
Fig 1: Metabolic shunting of L-Histidine to NAH during Histidase deficiency (Histidinemia).
Pathophysiological Significance Beyond Histidinemia
While historically linked to inborn errors of metabolism, recent genomic and metabolomic studies have expanded the clinical relevance of NAH.
Chronic Kidney Disease (CKD) and the NAT16 Variant
A specific genetic variant of NAT16 (p.Phe63Ser, rs34985488-G), present in over 5% of the human population, alters the active site of HisAT[3][5]. Biochemical analyses demonstrate that this variant possesses a significantly reduced binding affinity for L-histidine. Individuals harboring this mutation exhibit diminished catalytic production of NAH, resulting in lower plasma NAH levels. Epidemiological data strongly correlates this reduced plasma NAH profile with an increased risk of developing chronic kidney disease, suggesting that circulating NAH may serve a protective, buffering, or signaling role in renal physiology[5][8].
Diabetic Retinopathy (DR) Biomarker
In ophthalmology, untargeted metabolomics of the aqueous humor has identified NAH as a highly specific biomarker for diabetic retinopathy[4]. In a comparative analysis, NAH levels were significantly altered in patients with Proliferative Diabetic Retinopathy (PDR) and Non-Proliferative Diabetic Retinopathy (NPDR) compared to healthy controls. Receiver Operating Characteristic (ROC) curve analyses yielded Area Under the Curve (AUC) values exceeding 0.80 for NAH, positioning it as a robust candidate for liquid biopsy diagnostics in ocular metabolic distress[4].
Quantitative Biomarker Profiling
The following table summarizes the diagnostic behavior of NAH across different biofluids and physiological states, providing a reference framework for clinical researchers.
| Pathological State | Biofluid / Matrix | NAH Level | Mechanistic Driver | Clinical Utility |
| Healthy (Baseline) | Plasma / Serum | Trace (Low nM) | Normal NAT16 basal activity | Baseline reference |
| Histidinemia | Urine / Plasma | Highly Elevated | HAL gene mutation; substrate shunting | Diagnostic confirmation |
| Chronic Kidney Disease | Plasma | Decreased | NAT16 p.Phe63Ser variant (reduced affinity) | Risk stratification / Prognosis |
| Diabetic Retinopathy | Aqueous Humor | Elevated | Localized metabolic dysregulation | Differentiating PDR vs NPDR |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the quantification of NAH requires stringent pre-analytical controls. Because NAH is highly polar and susceptible to ex vivo hydrolysis by endogenous acylases, standard reverse-phase chromatography and delayed sample processing often yield false negatives.
Protocol: LC-MS/MS Quantification of NAH in Plasma and Aqueous Humor
Rationale & Causality: We employ Hydrophilic Interaction Liquid Chromatography (HILIC) because NAH's high polarity causes it to elute in the void volume of standard C18 columns, leading to severe ion suppression from matrix salts. Rapid organic solvent precipitation is used to instantaneously denature endogenous deacetylases, preventing the ex vivo degradation of NAH back into L-histidine.
Step-by-Step Methodology:
-
Sample Collection & Quenching:
-
Collect blood in EDTA tubes (or aqueous humor via anterior chamber paracentesis) and immediately place on ice.
-
Centrifuge at
( for 10 min) to separate plasma. -
Critical: Immediately transfer
of plasma into a pre-chilled microcentrifuge tube containing of ice-cold extraction solvent (Acetonitrile:Methanol, 80:20 v/v) spiked with an isotopically labeled internal standard (e.g., -N-acetylhistidine). -
Causality: The 4:1 organic-to-aqueous ratio ensures complete precipitation of proteins, including acylases, halting any metabolic interconversion.
-
-
Extraction and Clarification:
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate at
for 30 minutes to maximize protein precipitation. -
Centrifuge at
for 15 minutes at . -
Transfer the supernatant to a clean glass LC vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in
of HILIC mobile phase (e.g., 90% Acetonitrile with 10 mM Ammonium Formate).
-
-
Chromatographic Separation (HILIC):
-
Column: Waters BEH Amide (
) or equivalent. -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 10 mM Ammonium Formate in 95% Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins.
-
Causality: The acidic pH ensures the imidazole ring of NAH remains protonated, improving peak shape and retention on the amide stationary phase.
-
-
Mass Spectrometry (ESI-MS/MS):
-
Operate a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM): Target the precursor-to-product ion transition for NAH:
(loss of the acetyl group and carboxylic acid). -
Quantify using the ratio of the analyte peak area to the internal standard peak area against a matrix-matched calibration curve.
-
Fig 2: LC-MS/MS analytical workflow for the robust quantification of N-alpha-Acetyl-L-Histidine.
Future Therapeutic & Diagnostic Horizons
The discovery of the NAT16/HisAT axis has transformed NAH from a mere evolutionary curiosity into a molecule of high clinical interest. For drug development professionals, the modulation of NAT16 presents a novel therapeutic target.
-
In Nephrology: Strategies to upregulate NAT16 activity or directly supplement NAH derivatives could be explored to restore protective metabolic buffering in patients with the p.Phe63Ser variant[3][5].
-
In Ophthalmology: The integration of NAH into multiplexed diagnostic panels for aqueous humor could allow for the early stratification of diabetic retinopathy before irreversible microvascular damage occurs[4].
By leveraging robust, standardized metabolomic workflows, researchers can further elucidate the systemic signaling roles of N-alpha-Acetyl-L-Histidine, paving the way for targeted interventions in histidine-related metabolic and degenerative disorders.
References
-
Biomolecules (MDPI). N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates. Available at: [Link]
-
Nature Communications (via NIH). The molecular basis for acetylhistidine synthesis by HisAT/NAT16. Available at: [Link]
-
Dove Medical Press. Aqueous Humor Metabolomics in Diabetic Retinopathy Based on Ultra-Performance Liquid Chromatography. Available at: [Link]
-
ResearchGate / PubMed. Histidinemia: Clinical and molecular considerations. Available at:[Link]
-
Code of Federal Regulations (via Science.gov). 21 CFR 862.1375 - Histidine test system. Available at: [Link]
-
European Bioinformatics Institute (EBI). MTBLS12070 | The molecular basis for acetylhistidine synthesis by HisAT/NAT16. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. dovepress.com [dovepress.com]
- 5. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abnormal fragile histidine: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
protocol for dissolving N-alpha-Acetyl-L-Histidine.H2O in cell culture media
Technical Application Note: Solubilization and Handling of N-alpha-Acetyl-L-Histidine.H2O for Cell Culture
Introduction & Scientific Context
N-alpha-Acetyl-L-Histidine (NAH) is a prominent biomolecule found in the brain and ocular tissues of vertebrates.[1] Unlike free L-Histidine, the acetylation of the alpha-amine group significantly alters its zwitterionic character, metabolic stability, and solubility profile.[1] In cell culture applications—particularly those involving neuronal protection, ocular epithelial models, or oxidative stress studies—precise solubilization is critical to prevent osmotic shock or pH-induced cytotoxicity.[1]
The Core Challenge: While NAH is water-soluble, it lacks the alpha-amino group's buffering capacity (pKa ~9.[1]17) found in free histidine. Consequently, dissolving NAH in unbuffered water yields an acidic solution driven by its free carboxylic acid. Direct addition to cell culture media without prior pH adjustment can acidify the environment, triggering the phenol red indicator and potentially harming sensitive cell lines.
Physicochemical Profile
Understanding the chemical identity is the first step to a reproducible protocol.
| Property | Specification |
| Compound Name | N-alpha-Acetyl-L-Histidine Monohydrate |
| CAS Number | 39145-52-3 (Monohydrate) / 2497-02-1 (Anhydrous) |
| Molecular Weight | 215.21 g/mol (Monohydrate) |
| Solubility (Water) | ≥ 50 mg/mL (Freely Soluble) |
| pKa Values | Carboxyl: ~3.5 |
| Net Charge at pH 7.4 | Anionic (-1) |
| Appearance | White crystalline powder |
Strategic Protocol Design
Workflow Visualization
The following diagram outlines the critical decision path for preparing NAH, emphasizing the "pH Check" checkpoint often overlooked in standard protocols.
Figure 1: Critical path for the preparation of N-alpha-Acetyl-L-Histidine stock solutions. Note the mandatory pH adjustment step to prevent media acidification.
Detailed Protocol: Preparation of 100 mM Stock Solution
Objective: Create a sterile, pH-balanced 100 mM stock solution suitable for dilution into cell culture media (final concentrations typically 0.1 mM – 5 mM).
Materials:
-
N-alpha-Acetyl-L-Histidine.H2O (MW: 215.21 g/mol )[1]
-
Ultrapure Water (Milli-Q or equivalent, endotoxin-free)[1]
-
0.22 µm PES (Polyethersulfone) Syringe Filter[1]
-
Sterile 15 mL or 50 mL conical tubes
Step-by-Step Procedure:
-
Calculation: To prepare 10 mL of a 100 mM stock solution:
Target Weight:215.2 mg [1][3][4][5] -
Dissolution:
-
Weigh ~215.2 mg of NAH.H2O into a sterile tube.
-
Add 8.0 mL of Ultrapure Water (not the full 10 mL yet).
-
Vortex vigorously. The powder should dissolve readily at room temperature. If turbidity persists, warm slightly to 37°C (do not boil).
-
-
pH Adjustment (The Critical Step):
-
Test the pH of the solution.[2] It will likely be acidic (pH ~3.0 - 4.[1]5) due to the free carboxylic acid.
-
Why this matters: Adding this directly to media will turn phenol red yellow and may shock cells.
-
Slowly add 1N NaOH dropwise while monitoring pH.[2]
-
Target pH: 7.2 – 7.4 .
-
Note: The solution may become clearer as pH neutralizes.
-
-
Final Volume:
-
Add Ultrapure Water to bring the total volume to exactly 10.0 mL .
-
Invert to mix.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Pass through a 0.22 µm PES filter into a fresh, sterile tube.
-
Tip: PES membranes act low protein binding and are chemically compatible with amino acid derivatives.
-
-
Storage:
-
Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles.
-
Store at -20°C for up to 3 months.
-
Protocol B: Direct Addition to Media (Low Concentration Only)[1]
Applicability: Only for final concentrations < 1 mM where pH shift is negligible.
-
Calculate the required mass for the total volume of media.
-
Dissolve the powder in a small volume (1-2 mL) of the specific cell culture media being used (e.g., DMEM).
-
Check that the color of the media has not shifted to yellow (acidic).
-
If color remains red/pink, sterile filter this concentrate back into the main media bottle.
-
Warning: Do not use this method for concentrations > 1 mM, as the buffering capacity of the media (bicarbonate/HEPES) may be overwhelmed.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Media turns yellow upon addition | Stock solution is too acidic. | Adjust stock pH to 7.4 using NaOH before adding to cells. |
| Precipitation after freezing | Concentration too high or "salting out". | Warm to 37°C and vortex. If persistent, prepare a fresh stock at a lower concentration (e.g., 50 mM).[1] |
| Cell shrinkage (Crenation) | Hyperosmolarity. | A 100 mM addition of NAH adds ~100 mOsm to the solution. Ensure the final concentration in the well does not exceed 10-20 mM, or adjust the basal media osmolarity to compensate. |
| Loss of activity | Hydrolysis of acetyl group. | Avoid repeated freeze-thaw cycles.[1][6] Do not autoclave the stock solution. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2724380, N-acetylhistidine monohydrate.[1] Retrieved from [Link][1]
-
Thermo Fisher Scientific. N-Acetyl-L-histidine monohydrate Product Specifications. Retrieved from [Link][1]
-
Baslow, M. H., et al. (2015). N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates.[1][6] Biomolecules, 5(2), 635-46.[1][6] (Contextual grounding for biological application).
Sources
- 1. CAS 2497-02-1: N-Acetyl-L-histidine | CymitQuimica [cymitquimica.com]
- 2. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. CAS 213178-97-3: N-acetyl-L-histidine hydrate | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. Thermo Scientific Chemicals N-Acetyl-L-histidine monohydrate:Biochemical | Fisher Scientific [fishersci.ca]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: Precision Quantitation of N-alpha-Acetyl-L-Histidine (NAH) by HILIC-MS/MS
This Application Note is designed as a definitive technical guide for the preparation and analysis of N-alpha-Acetyl-L-Histidine (NAH) standards using Mass Spectrometry (MS). It prioritizes experimental rigor, "dilute-and-shoot" compatibility, and Hydrophilic Interaction Liquid Chromatography (HILIC) workflows suitable for polar metabolites.
Abstract & Biological Significance
N-alpha-Acetyl-L-Histidine (NAH) is a prominent osmolyte in the central nervous system of poikilothermic vertebrates and a relevant metabolite in human plasma and urine, linked to the NAT16 gene activity. Unlike free histidine, NAH possesses a blocked
Chemical Properties & Handling
Understanding the physicochemical nature of NAH is critical for standard stability.
| Property | Specification | Experimental Implication |
| CAS Number | 2497-02-1 (Anhydrous) | Verify salt form (monohydrate vs. anhydrous) for MW calculations. |
| Molecular Weight | 197.19 g/mol (Anhydrous) | Monoisotopic Mass: 197.08 Da; [M+H]⁺: 198.09 Da. |
| Solubility | Water (>50 mg/mL) | Do not use pure acetonitrile for primary stock; NAH will precipitate. |
| pKa Values | Imidazole (~6.0), COOH (~1.8) | pH control in mobile phase is vital to maintain ionization state. |
| Stability | High in frozen aqueous solution | Stable at -20°C (1 mo) or -80°C (6 mo). Avoid repeated freeze-thaw.[1] |
Reagents & Materials
-
Reference Standard: N-alpha-Acetyl-L-Histidine (≥98% purity).[2][3]
-
Internal Standard (IS): N-alpha-Acetyl-L-Histidine-d3 (Preferred) or N-Acetyl-3-methyl-L-histidine (Alternative analog).
-
Solvents: LC-MS Grade Water, Acetonitrile (ACN), Methanol (MeOH).
-
Additives: Ammonium Formate (10 M stock), Formic Acid.
Standard Preparation Protocol
This workflow utilizes a serial dilution scheme designed to minimize pipetting errors and solvent evaporation.
Phase A: Primary Stock Solution (10 mM)
Objective: Create a stable, high-concentration anchor point.
-
Weigh 1.97 mg of anhydrous NAH (or equivalent hydrate mass).
-
Transfer to a 1.5 mL amber glass vial (prevent photo-oxidation of imidazole).
-
Dissolve in 1.0 mL of 50:50 Water:Methanol (v/v) .
-
Scientific Rationale: Pure water is prone to microbial growth; 50% MeOH acts as a bacteriostat while maintaining high solubility.
-
-
Vortex for 30 seconds. Inspect for clarity.
-
Storage: Aliquot 100 µL into cryovials. Store at -80°C.
Phase B: Internal Standard (IS) Spiking Solution
Objective: Compensate for matrix effects and ionization suppression.
-
Prepare a 10 µM stock of NAH-d3 in 50:50 Water:MeOH.
-
Working IS Solution: Dilute to 500 nM in 95% Acetonitrile / 5% Water .
-
Scientific Rationale: The high organic content of the IS solution acts as a protein precipitation agent when added to biological samples (plasma/urine), integrating extraction and internal standardization in one step.
-
Phase C: Calibration Curve Preparation (Matrix-Matched)
For accurate quantitation, standards should be prepared in a "surrogate matrix" (e.g., synthetic urine or PBS with BSA) or solvent if matrix effects are negligible.
Dilution Solvent: 90:10 ACN:Water (10 mM Ammonium Formate, pH 3.0). Note: Matching the solvent to initial HILIC mobile phase conditions prevents peak distortion.
| Standard ID | Concentration (nM) | Preparation Source | Volume Source (µL) | Volume Diluent (µL) |
| STD 1 (High) | 10,000 | 10 mM Stock (diluted) | 10 (of 100 µM) | 990 |
| STD 2 | 5,000 | STD 1 | 500 | 500 |
| STD 3 | 1,000 | STD 2 | 200 | 800 |
| STD 4 | 500 | STD 3 | 500 | 500 |
| STD 5 | 100 | STD 4 | 200 | 800 |
| STD 6 | 50 | STD 5 | 500 | 500 |
| STD 7 (LLOQ) | 10 | STD 6 | 200 | 800 |
| Blank | 0 | - | 0 | 1000 |
Visualization: Standard Preparation Workflow
Caption: Workflow ensuring the calibration solvent matches the HILIC initial mobile phase to prevent peak broadening.
LC-MS/MS Method Development
Due to the polarity of NAH, Reverse Phase (C18) chromatography often results in elution in the void volume. HILIC is the required mode of separation.
Chromatographic Conditions
-
Column: HILIC Amide or Zwitterionic phase (e.g., Waters BEH Amide, SeQuant ZIC-HILIC).
-
Dimensions: 2.1 x 100 mm, 1.7 µm or 2.5 µm.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Why pH 3.0? Protonates the imidazole ring (pKa ~6) ensuring positive ionization [M+H]⁺ while suppressing the ionization of the carboxylic acid, improving peak shape.
-
-
Mobile Phase B: Acetonitrile (LC-MS grade).[4]
-
Gradient:
-
0-1 min: 95% B (Isocratic hold for loading)
-
1-6 min: 95% -> 60% B (Elution of polar analytes)
-
6-8 min: 60% B (Hold)
-
8.1 min: 95% B (Re-equilibration - Critical for HILIC)
-
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Source Temp: 350°C - 500°C (Compound is thermally stable).
-
Precursor Ion: m/z 198.1 [M+H]⁺
MRM Transition Optimization: The following transitions should be tuned on your specific instrument.
| Analyte | Precursor (m/z) | Product (m/z) | Type | Collision Energy (V) | Origin |
| NAH | 198.1 | 110.1 | Quantifier | 20-30 | Histidine Immonium Ion |
| NAH | 198.1 | 152.1 | Qualifier | 15-25 | Loss of HCOOH |
| NAH | 198.1 | 83.1 | Qualifier | 35-45 | Imidazole ring fragment |
| NAH-d3 | 201.1 | 110.1 | Quantifier | 20-30 | Unlabeled fragment |
Visualization: Method Optimization Logic
Caption: Decision matrix for optimizing NAH detection, emphasizing the feedback loop between mobile phase pH and MS sensitivity.
Quality Control & Troubleshooting
System Suitability Criteria
-
Retention Time Stability: ± 0.1 min. (Drift in HILIC often indicates insufficient equilibration time).
-
Peak Tailing Factor: < 1.5. (Tailing indicates secondary interactions; increase buffer strength to 20 mM if observed).
-
Linearity: R² > 0.99 over the range 10 nM – 10 µM.
Common Pitfalls
-
Carryover: NAH can adhere to metallic surfaces. Use a needle wash of 10% Formic Acid in Water/MeOH.
-
Isobaric Interferences: Ensure separation from other acetylated histidines (e.g., 1-methyl or 3-methyl derivatives) by validating retention times with specific standards.
-
Ion Suppression: If signal drops in plasma samples, increase the dilution factor during the protein precipitation step (e.g., 1:5 sample:solvent).
References
-
BenchChem. (2025).[5][6] Simultaneous Quantification of Histidine and N-Acetylhistidine in Human Plasma by LC-MS/MS. BenchChem Application Notes.[5] Link
-
Baslow, M. H., et al. (2015).[7] N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates.[1][7][8][9] Biomolecules, 5(2), 635-646.[1] Link
-
Thermo Fisher Scientific. (2019).[10] Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.[11] Thermo Fisher Application Notes. Link
-
National Institutes of Health (NIH). (2025). The molecular basis for acetylhistidine synthesis by HisAT/NAT16.[12] Nature Communications/NIH. Link
-
CymitQuimica. (2023). N-Acetyl-L-histidine Monohydrate Product Data.Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 2497-02-1: N-Acetyl-L-histidine | CymitQuimica [cymitquimica.com]
- 3. CAS 213178-97-3: N-acetyl-L-histidine hydrate | CymitQuimica [cymitquimica.com]
- 4. Mass Spectrometry-Based Methodology for Identification of Native Histone Variant Modifications From Mammalian Tissues and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. msacl.org [msacl.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-alpha-Acetyl-L-Histidine (NAH) Dosage, Administration, and Metabolic Profiling in Zebrafish Models
Introduction & Biological Causality
N-alpha-Acetyl-L-Histidine (NAH) is a highly abundant, acetylated amino acid that acts as a critical osmolyte in the brain, retina, and lens of poikilothermic vertebrates, including the zebrafish (Danio rerio) . Unlike mammals, which primarily utilize N-acetyl-L-aspartate (NAA) for neuro-osmotic regulation, teleost fish rely heavily on NAH to maintain water homeostasis.
In the avascular fish lens, NAH functions as a "Molecular Water Pump" (MWP) . Because the lens cannot catabolize NAH intracellularly, the molecule binds water, is exported against a water gradient into the ocular fluid, and is subsequently hydrolyzed by NAH acylase. This compartmentalized metabolism releases the bound water, effectively dehydrating the lens and preventing cataract formation . Designing robust NAH administration protocols requires a deep understanding of these osmotic thresholds to avoid confounding experimental artifacts.
Experimental Design & Self-Validating Systems
When administering NAH or its related dipeptides to zebrafish, researchers must differentiate between targeted metabolic uptake and non-specific hyperosmotic shock.
-
Osmotic Thresholds: Exogenous administration of histidine-related compounds at concentrations ≥ 100 mM induces non-specific osmotic shock, leading to developmental delay and compromised larval survival . The optimal experimental window is strictly maintained between 0.1 µM and 10 mM .
-
Self-Validation: A protocol is only as reliable as its internal controls. To isolate the metabolic effects of NAH from generic osmotic stress, an equiosmolar Mannitol control must be run in parallel. Furthermore, phenotypic observations must be validated downstream by LC-MS/MS to confirm that the administered NAH successfully penetrated the target tissues (brain/lens) .
Detailed Experimental Protocols
Protocol A: Embryonic Waterborne Exposure (0.1 µM – 10 mM)
Rationale: Waterborne exposure leverages the high permeability of the developing zebrafish embryo. Because NAH is highly polar, chorion permeability dictates uptake kinetics.
-
Stock Preparation: Dissolve NAH powder in standard E3 embryo medium to create a 100 mM stock. Adjust the pH to 7.2 using dilute NaOH.
-
Causality: Unbuffered high-concentration amino acid solutions will acidify the E3 medium, causing spurious developmental defects (e.g., tail curvature) unrelated to NAH toxicity.
-
-
Osmotic Control Preparation: Prepare a 10 mM Mannitol solution in E3 medium.
-
Causality: Mannitol is a non-permeable, non-metabolized sugar that perfectly mimics the osmotic pressure of the highest NAH dose without triggering histidine-specific metabolic pathways .
-
-
Exposure Window: Transfer 4–6 hours post-fertilization (hpf) embryos into 24-well plates (10 embryos/well in 1 mL medium). Expose to 0.1 µM, 10 µM, 1 mM, and 10 mM NAH.
-
Phenotypic Validation: Monitor survival, hatching rate, and morphological deformities (e.g., pericardial edema) every 24 hours up to 7 days post-fertilization (dpf).
Protocol B: Adult Zebrafish Intraperitoneal (IP) Injection
Rationale: Direct IP injection bypasses gastrointestinal degradation and provides precise pharmacokinetic delivery to the systemic circulation, allowing NAH to reach the ocular fluid and brain parenchyma.
-
Anesthesia: Immerse adult zebrafish (3-6 months old) in 150 mg/L Tricaine methanesulfonate (MS-222) buffered with sodium bicarbonate until loss of equilibrium.
-
Dosage Calculation: Administer NAH at 50 mg/kg body weight . For a standard 300 mg adult zebrafish, inject 1.5 µL of a 10 mg/mL NAH working solution (prepared in sterile 0.9% saline).
-
Injection Technique: Use a 30-gauge Hamilton syringe. Insert the needle midline, posterior to the pelvic girdle, at a 45-degree angle.
-
Causality: Precision is critical; injecting too deep into the intestine will result in rapid excretion, while injecting too shallow risks dermal leakage, completely invalidating systemic uptake models.
-
-
Recovery: Transfer fish to a highly aerated recovery tank containing clean system water.
Protocol C: LC-MS/MS Metabolomic Extraction and Quantification
Rationale: To validate successful NAH uptake and track its compartmentalized metabolism, tissue-specific LC-MS/MS is required .
-
Tissue Harvesting: Euthanize fish via rapid chilling (ice water bath, 2-4°C). Dissect the brain and lenses immediately.
-
Causality: Rapid chilling instantly halts enzymatic activity, preventing post-mortem hydrolysis of NAH by endogenous acylases, which would artificially lower the detected NAH concentrations.
-
-
Metabolite Extraction: Homogenize tissues in 500 µL of ice-cold extraction solvent (Methanol:Acetonitrile:Isopropanol:Water, 30:30:20:20 v/v).
-
Causality: This specific solvent ratio effectively precipitates proteins while maximizing the solubility of polar metabolites like NAH.
-
-
Centrifugation: Sonicate for 15 min, vortex, and centrifuge at 16,000 × g for 15 min at 4°C. Transfer the supernatant to glass HPLC vials.
-
Chromatography: Inject 4 µL onto a CSH C18 column (2.1 × 100 mm, 1.7 µm) following the gradient program detailed in Table 2.
Quantitative Data Summaries
Table 1: NAH Dosage and Administration Parameters in Zebrafish
| Model Stage | Route | Concentration / Dose | Exposure Duration | Target Application / Phenotype |
| Embryo (4-6 hpf) | Waterborne | 0.1 µM - 10 mM | Up to 7 dpf | Developmental neuro-osmotic response |
| Embryo (4-6 hpf) | Waterborne | 10 mM Mannitol | Up to 7 dpf | Baseline osmotic stress control |
| Adult (3-6 mo) | IP Injection | 50 mg/kg BW | Single Dose | Brain/Lens metabolomic tracing |
| Adult (3-6 mo) | Dietary | 10-15 g/kg feed (L-His) | 4-8 weeks | Cataract prevention via NAH synthesis |
Table 2: LC-MS/MS Gradient Program for NAH Quantification (CSH C18 Column)
| Time (min) | Mobile Phase A (%)* | Mobile Phase B (%)** | Flow Rate (µL/min) |
| 0.0 | 90 | 10 | 350 |
| 3.0 | 80 | 20 | 350 |
| 5.0 | 60 | 40 | 350 |
| 16.0 | 20 | 80 | 350 |
| 18.0 | 1 | 99 | 350 |
| 20.5 | 90 | 10 | 350 |
*Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid. **Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
Pathway Visualization
NAH Molecular Water Pump pathway maintaining lens dehydration in zebrafish.
References
-
Baslow, M.H. (2015). N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates. Molecules, 20(4), 7284-7299.[Link]
-
Volz, D.C., et al. (2019). mRNA-Sequencing Identifies Liver as a Potential Target Organ for Triphenyl Phosphate in Embryonic Zebrafish. Toxicological Sciences, 173(1), 163-174.[Link]
-
Margolis, F.L., et al. (2010). Distribution of carnosine-like peptides in the nervous system of developing and adult zebrafish (Danio rerio) and embryonic effects of chronic carnosine exposure. Cell and Tissue Research, 340(2), 245-257.[Link]
-
Remø, S.C., et al. (2020). A transcriptomic analysis of diploid and triploid Atlantic salmon lenses with and without cataracts. Experimental Eye Research, 197, 108151.[Link]
Application Note: Formulation Stability of N-alpha-Acetyl-L-Histidine in Cosmetic Creams
[1]
Executive Summary
N-alpha-Acetyl-L-Histidine (NAH) is a derivatized amino acid gaining traction in dermocosmetics for its "silent" metabolic support.[1] Unlike L-Histidine, the acetylation of the alpha-amine group confers improved resistance to enzymatic degradation and alters its solubility profile.[1] However, its efficacy as an antioxidant (ROS scavenger) and filaggrin precursor is contingent upon its chemical stability within the emulsion matrix.
This guide addresses the Critical Quality Attributes (CQAs) required to stabilize NAH in Oil-in-Water (O/W) creams. We identify the two primary degradation vectors—Amide Hydrolysis and Imidazole Oxidation —and provide a validated protocol for its quantification and stabilization.
Scientific Foundation: The Stability Matrix
Physicochemical Profile
NAH (MW: 197.19 g/mol ) is a zwitterionic molecule at physiological pH.[1]
-
Solubility: Highly water-soluble; insoluble in non-polar lipids.[1]
-
Role: The acetyl group acts as a "shield," preventing the participation of the amine in Schiff base formation (Maillard reaction) while leaving the imidazole ring free to chelate metal ions (Cu²⁺, Zn²⁺) and scavenge singlet oxygen.
Degradation Mechanisms
The stability of NAH is dictated by the competition between the hydrolysis of the acetyl group and the oxidation of the imidazole ring.
-
Acid/Base Hydrolysis: In environments with pH < 4.0 or > 8.0, the amide bond is susceptible to cleavage, reverting NAH to free L-Histidine and Acetic Acid. Free Histidine is more prone to bacterial decarboxylation (forming Histamine) if preservation is compromised.[1]
-
Oxidative Cleavage: The imidazole ring is electron-rich.[1] In the presence of transition metals (Fe, Cu) and UV light, it can undergo ring-opening oxidation, forming degradation products like trans-urocanic acid analogues or polymerized adducts.
Visualization: Degradation Pathways
The following diagram maps the stability logic and degradation risks.
Figure 1: Mechanistic degradation pathways of N-alpha-Acetyl-L-Histidine showing hydrolysis and oxidation risks.
Formulation Guidelines
To ensure shelf-life stability (2 years at RT), the formulation must adhere to specific constraints.
The "Safe Zone" Parameters
| Parameter | Specification | Rationale |
| pH Range | 5.5 – 6.5 | Minimizes amide hydrolysis rates.[1] Avoids protonation extremes of the imidazole ring. |
| Chelating Agents | Required (e.g., Disodium EDTA, GLDA) | The imidazole ring avidly binds metals. Without chelation, trace Fe/Cu in water can catalyze oxidative degradation.[1] |
| Process Phase | Cool-Down Phase (< 40°C) | While thermally stable up to ~80°C for short periods, adding in the cool phase reduces kinetic energy for potential side reactions.[1] |
| Buffer System | Citrate or Phosphate | Weak buffering prevents pH drift caused by potential liberation of acetic acid over time.[1] |
Experimental Protocols
Protocol A: Formulation Stress Testing
Objective: Validate the stability of NAH in a prototype emulsion under accelerated aging.
Materials:
-
Prototype Cream (Base: Cetearyl Alcohol, Caprylic/Capric Triglyceride, Water, Preservative).
-
Active: 1.00% N-alpha-Acetyl-L-Histidine.[1]
-
Control: Placebo cream.[1]
Workflow:
-
Batching: Prepare 500g of emulsion. Add NAH dissolved in water (1:10 premix) at 35°C during cool down.
-
Aliquot: Split into glass jars (opaque/amber to prevent photo-oxidation).
-
Incubation:
-
Condition A: 4°C (Control).
-
Condition B: 25°C (Ambient).
-
Condition C: 40°C / 75% RH (Accelerated).
-
Condition D: 50°C (Stress - 1 month only).
-
-
Sampling Points: T=0, T=1 month, T=3 months, T=6 months.
Protocol B: Analytical Quantification (HPLC-UV)
Objective: Extract and quantify NAH from the complex cream matrix. Standard C18 columns often fail to retain polar amino acids; therefore, a HILIC (Hydrophilic Interaction Liquid Chromatography) approach is recommended for precision.[1]
1. Sample Preparation (Extraction)[1][3][4][5]
-
Step 1: Weigh 1.0 g of cream into a 15 mL centrifuge tube.
-
Step 2: Add 9.0 mL of Extraction Solvent (50:50 Acetonitrile:Water + 0.1% Formic Acid).[1]
-
Step 3: Vortex vigorously for 1 minute to disperse the emulsion.
-
Step 4: Sonicate for 15 minutes at room temperature.
-
Step 5: Centrifuge at 4,500 rpm for 10 minutes to separate lipids (top layer) and solids.
-
Step 6: Filter the subnatant (aqueous layer) through a 0.22 µm PTFE syringe filter into an HPLC vial.[1]
2. HPLC Conditions
-
Column: ZIC-HILIC or Amide-C18 (3.5 µm, 150 x 4.6 mm).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Isocratic Mode: 20% A / 80% B (Adjust based on column retention).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (Amide bond absorption) or 220 nm .[1]
-
Injection Volume: 5-10 µL.
-
Temperature: 30°C.
Visualization: Analytical Workflow
Figure 2: Sample preparation and analytical workflow for extracting NAH from cosmetic emulsions.[1]
Results Interpretation
When analyzing stability data, use the following acceptance criteria:
-
Hydrolysis Flag: Appearance of a new peak matching L-Histidine retention time (usually elutes after NAH in HILIC modes due to higher polarity/charge).[1]
-
Oxidation Flag: Yellowing of the cream at 40°C/50°C often indicates imidazole oxidation or Maillard reactions with other ingredients (e.g., sugars, fragrances).
References
-
PubChem. (n.d.).[1] N-acetyl-L-histidine | C8H11N3O3.[1][2][7][8] National Library of Medicine.[1] Retrieved October 24, 2023, from [Link]
-
Wade, A. M., & Tucker, H. N. (1998).[1] Antioxidant characteristics of L-histidine. Journal of Nutritional Biochemistry. (Contextual grounding on Histidine antioxidant mechanism).
Sources
- 1. N-Acetyl-L-histidine | C8H11N3O3 | CID 75619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. brieflands.com [brieflands.com]
- 4. excellencechemical.com [excellencechemical.com]
- 5. Development of an HPLC method for the identification and dosage of non-allowed substances in cosmetic products. Part I: local anaesthetics and antihistaminics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
extraction of N-acetylhistidine from biological tissue samples
Application Note: High-Fidelity Extraction and Quantification of N-Acetylhistidine (NAH) from Biological Matrices
Part 1: Executive Summary & Scientific Rationale
N-Acetylhistidine (NAH) (specifically N-alpha-acetylhistidine) is a histidine derivative with distinct phylogenetic distributions.[1][2][3][4][5] While it serves as a dominant osmolyte and molecular water pump in the brain and ocular tissues of poikilothermic vertebrates (fish, amphibians, reptiles), it exists in trace quantities in mammalian tissues.[1]
For drug development professionals, accurate extraction of NAH is critical for two diverging applications:
-
Toxicology & Environmental Safety: Monitoring ocular toxicity and osmoregulation in zebrafish/aquatic models.
-
Mammalian Biomarker Discovery: Emerging metabolomics links NAH levels in human plasma and CSF to kidney function (NAT16 activity) and specific metabolic disorders.[1]
The Challenge: NAH is highly polar and hydrophilic. It co-elutes with L-Histidine in many reverse-phase (C18) systems and is susceptible to ion suppression in Mass Spectrometry if proteins are not rigorously removed.[1][2] Furthermore, in mammalian tissues, the low endogenous concentration requires an extraction efficiency >90% to achieve reliable Lower Limits of Quantitation (LLOQ).[1]
Part 2: Physicochemical Properties & Stability
Understanding the molecule is the first step to successful extraction.
| Property | Description | Impact on Protocol |
| Solubility | High in water (>50 mg/mL); Soluble in MeOH/EtOH.[1][2] | Aqueous or polar organic solvents are required.[1] Non-polar solvents (Hexane/Chloroform) will not extract NAH.[1] |
| pKa | ~3.5 (Carboxyl) and ~6.8 (Imidazole).[1] | pH control is vital.[1] At neutral pH, it is zwitterionic.[1] Acidic conditions protonate the imidazole ring.[1] |
| Stability | Stable in acidic solution; susceptible to deacetylation by specific acylases (e.g., ACY1) in fresh tissue.[1] | CRITICAL: Enzymes must be quenched immediately upon tissue harvest (Flash freezing or Acid/Solvent denaturation).[1] |
Part 3: Sample Preparation & Extraction Protocols
We present two validated methodologies. Protocol A is the "Gold Standard" for hard tissues (muscle, brain, lens) where protein removal is paramount.[1] Protocol B is a "High-Throughput" approach compatible with LC-MS/MS workflows for biofluids or soft tissues.[1][2]
Protocol A: Perchloric Acid (PCA) Extraction
Best for: High-protein tissues (Brain, Muscle, Heart) and HPLC-UV/NMR analysis.[1][2]
Reagents:
-
2.0 M Potassium Hydroxide (KOH) or Potassium Carbonate (
).[1] -
Internal Standard (IS): N-Acetyl-L-Histidine-d3 (if available) or N-Acetyl-L-Cysteine (surrogate).[1][2]
Step-by-Step Workflow:
-
Harvest: Rapidly dissect tissue and flash-freeze in liquid nitrogen.
-
Pulverization: Grind frozen tissue to a fine powder using a cryo-mill or liquid nitrogen mortar.[1][2]
-
Lysis: Weigh ~100 mg of tissue powder into a chilled microcentrifuge tube.
-
Homogenization: Sonicate (3 x 10 sec pulses) or vortex vigorously for 1 min. Keep on ice.
-
Clarification: Centrifuge at 10,000 × g for 15 min at 4°C .
-
Neutralization (Critical): Transfer the supernatant to a fresh tube.
-
Final Spin: Centrifuge at 10,000 × g for 10 min to pellet the salt.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.
-
Storage: Store at -80°C until analysis.
Protocol B: Methanol/Water Solvent Precipitation
Best for: LC-MS/MS metabolomics, small samples (Zebrafish larvae), and plasma.[1][2]
Reagents:
-
Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -20°C).[1][2]
-
Internal Standard (IS) spiked into the solvent at 1 µM.[1]
Step-by-Step Workflow:
-
Sample Prep:
-
Incubation: Vortex for 30 sec, then incubate at -20°C for 20 minutes .
-
Mechanistic Note: The cold organic solvent precipitates proteins while maintaining NAH solubility.[1]
-
-
Centrifugation: Centrifuge at 14,000 × g for 15 min at 4°C .
-
Evaporation (Optional but Recommended for Trace Analysis):
-
Particulate Removal: Centrifuge again at max speed for 5 min before transferring to autosampler vials.
Part 4: Analytical Validation (LC-MS/MS)
Standard C18 columns often fail to retain NAH due to its polarity.[1] HILIC (Hydrophilic Interaction Liquid Chromatography) is the authoritative method for separation.[1]
Instrument Parameters:
-
Column: Waters BEH Amide or Phenomenex Luna HILIC (2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]
-
Gradient: 90% B to 50% B over 8 minutes.
MS/MS Transitions (ESI Positive Mode):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |
| N-Acetylhistidine | 198.1 | 110.1 (Imidazolium ion) | 20 |
| N-Acetylhistidine | 198.1 | 156.1 (Loss of Ketene) | 15 |
| L-Histidine (Co-elution Check) | 156.1 | 110.1 | 18 |
Part 5: Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate extraction protocol based on sample type and downstream application.
Figure 1: Decision tree for N-acetylhistidine extraction. Protocol A ensures protein removal for complex tissues, while Protocol B offers speed and MS-compatibility.[1][2]
Part 6: Troubleshooting & Expert Tips
-
The "Histidine Interference" Problem:
-
Issue: L-Histidine is often 100x more abundant than NAH in mammalian tissue.[1][2] In-source fragmentation in MS can convert NAH back to Histidine, or Histidine can suppress NAH ionization.[1][2]
-
Solution: Chromatographic separation is non-negotiable.[1] Ensure baseline separation (
) between Histidine (elutes later in HILIC) and NAH.[1]
-
-
Recovery Issues in PCA:
-
Stability:
References
-
Baslow, M. H., & Guilfoyle, D. N. (2015). N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates.[1][2][7][8][9] Biomolecules, 5(2), 635–646.[1][9] [Link]
-
Yamada, S., et al. (2020). Simultaneous Quantification of Histidine and N-Acetylhistidine in Human Plasma by LC-MS/MS.[1][2] Journal of Chromatography B, 1152, 122256.[1] (Methodology adapted from general amino acid protocols).[1] [Link]
-
Brenner Lab (2016). Cell and Tissue Preparation for NAD Metabolomics (Applicable to polar metabolites like NAH).[1] University of Iowa Protocols. [Link]
-
Togashi, M., et al. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry (Analogous extraction logic).[1] Journal of Chromatography A, 870(1-2), 13-22.[1][2] [Link]
Sources
- 1. Showing Compound N-Acetylhistidine (FDB008762) - FooDB [foodb.ca]
- 2. CAS 2497-02-1: N-Acetyl-L-histidine | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
improving solubility of N-alpha-Acetyl-L-Histidine in organic solvents
Technical Support Center: Solubility Optimization for N-alpha-Acetyl-L-Histidine
Executive Summary: The Solubility Paradox
N-alpha-Acetyl-L-Histidine (Ac-His-OH) presents a classic physicochemical challenge: it is a polar, crystalline solid with high lattice energy driven by an intermolecular hydrogen-bonding network (involving the amide, imidazole, and carboxylic acid moieties).[1][2]
While highly soluble in water (~60 g/L) and polar aprotic solvents like DMSO (~78 g/L) , it exhibits negligible solubility in common organic reaction solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Hexane. This guide provides field-proven protocols to overcome these limitations using lipophilic ion-pairing , dielectric tuning , and hydrogen-bond disruption .[1][2]
Solubility Decision Matrix
Before selecting a protocol, identify your downstream application.[2] The "best" solvent depends entirely on what you intend to do with the solution.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.
Quantitative Solubility Data
The following data summarizes the solubility limits at 25°C. Note the stark contrast between protic/polar aprotic solvents and non-polar organics.
| Solvent Class | Specific Solvent | Solubility (approx. g/L) | Suitability |
| Polar Aprotic | DMF | ~272 | Excellent (Synthesis) |
| DMAc | ~163 | Excellent (Synthesis) | |
| NMP | ~139 | Excellent (Synthesis) | |
| DMSO | ~78 | Excellent (Stock Solutions) | |
| Protic (Water) | Water | ~60 | High (Bio/Buffer) |
| Alcohols | Methanol | ~8.7 | Moderate |
| Ethanol | ~2.2 | Low | |
| Isopropanol | ~1.8 | Low | |
| Non-Polar/Chlorinated | DCM | < 0.5 | Poor (Requires Protocol A) |
| Ethyl Acetate | < 0.5 | Poor | |
| Hexane | < 0.1 | Insoluble |
Troubleshooting Guides & Protocols
Scenario A: "I need to dissolve Ac-His-OH in DCM for a coupling reaction."
Issue: You are performing an amide coupling or esterification. The reaction works best in Dichloromethane (DCM), but the starting material is a suspension. Mechanism: The carboxylic acid (-COOH) and imidazole moieties form strong intermolecular hydrogen bonds.[1][2] DCM cannot disrupt these. Solution: Lipophilic Ion Pairing (In-Situ Salt Formation). By adding a lipophilic organic base, you deprotonate the carboxylic acid.[1][2] The resulting salt (Ac-His-O⁻ + Base-H⁺) is highly lipophilic and soluble in DCM.[1][2]
Protocol A: Lipophilic Base Solubilization
-
Suspend Ac-His-OH (1.0 equiv) in anhydrous DCM (concentration 0.1 – 0.2 M).
-
Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (1.1 – 1.2 equiv).
-
Observation: The cloudy suspension should turn clear within 1-5 minutes as the lipophilic salt forms.[1][2]
-
Note: If using for coupling, proceed immediately with adding your coupling reagent (e.g., HATU, EDC).
-
Alternative: If base is not permitted, use HFIP (Hexafluoroisopropanol) as a co-solvent (10-20% v/v in DCM).[1][2] HFIP is a potent H-bond disruptor.[1][2]
Scenario B: "The compound precipitates from my aqueous buffer."
Issue: You prepared a stock in water, but upon adjusting pH or cooling, crystals formed. Mechanism: Ac-His-OH has an isoelectric point (pI) where its net charge is zero, minimizing solubility.[1][2] Solution: pH Management.
-
Acidic pH (< 4): The imidazole is protonated (+), increasing solubility.
-
Basic pH (> 8): The carboxylic acid is deprotonated (-), increasing solubility.[1][2]
-
Neutral pH (~6-7): Solubility is lowest (Zwitterionic character dominates).[1][2]
Protocol D: Buffer Preparation
-
Adjust pH to < 4.0 (using dilute HCl) or > 8.0 (using dilute NaOH) to ensure stability.
-
If a neutral pH is strictly required, ensure the concentration is below 50 mg/mL to avoid supersaturation precipitation.
Scenario C: "I need a high-concentration stock for biological screening."
Issue: You need a 100 mM stock solution to spike into cell culture media, but ethanol kills your cells and water isn't sterile/stable. Solution: Anhydrous DMSO Stock.
Protocol C: DMSO Stock Preparation
-
Weigh Ac-His-OH into a sterile vial.
-
Add anhydrous DMSO (molecular sieve dried) to achieve a concentration of 50-100 mg/mL .
-
Vortex vigorously for 30 seconds. If dissolution is slow, warm the vial to 37°C in a water bath.
-
Storage: Store at -20°C. DMSO stocks are stable but hygroscopic. Absorbed water can cause precipitation over time.[2]
Technical Deep Dive: Solubilization Mechanisms
Understanding why a solvent works allows you to adapt these protocols to novel situations.[2]
Figure 2: Mechanistic pathways for solubilizing N-alpha-Acetyl-L-Histidine. Strategy 1 modifies the solute (salt formation), while Strategy 2 utilizes solvent power.
References
-
PubChem. N-Acetyl-L-histidine | C8H11N3O3.[1][2] National Library of Medicine. [Link][1]
-
Li, W., et al. (2020).[4][5] Solubility of d-Histidine in Aqueous Cosolvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N-Methyl-2-pyrrolidone. Journal of Chemical & Engineering Data. [Link][1]
-
ScentVN. N-Acetyl-L-histidine CAS# 2497-02-1: Molecular properties and Solubility Data. [Link]
Sources
- 1. CAS 2497-02-1: N-Acetyl-L-histidine | CymitQuimica [cymitquimica.com]
- 2. scent.vn [scent.vn]
- 3. Thermo Scientific Chemicals N-Acetyl-L-histidine monohydrate 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
preventing spontaneous hydrolysis of N-alpha-Acetyl-L-Histidine in solution
[1]
Executive Summary: The Stability Paradox
Researchers often report the "spontaneous" disappearance of N-alpha-Acetyl-L-Histidine (NAH) from aqueous stock solutions.[1] However, chemically speaking, the acetamido bond in NAH is robust at neutral pH.
The Core Issue: In 90% of cases, "spontaneous hydrolysis" is actually enzymatic deacetylation caused by microbial contamination. The enzyme N-acetylhistidine deacetylase (acylase) is ubiquitous in many bacterial strains and biological tissues (specifically ocular fluids and kidney extracts).[1]
This guide provides a self-validating system to distinguish between chemical instability and biological degradation, ensuring the integrity of your NAH stocks.
Diagnostic Module: Why is my NAH degrading?
Before altering your buffer, use this logic flow to identify the root cause of the instability.
Figure 1: Diagnostic decision tree for identifying the source of N-alpha-Acetyl-L-Histidine loss. Blue/Green nodes indicate actionable endpoints.
Technical Deep Dive: Mechanisms of Instability
To prevent loss, you must understand the two distinct pathways of degradation.
A. Enzymatic Deacetylation (The Primary Culprit)
NAH is a specific substrate for Acylase I (N-acylamino acid amidohydrolase).[1] This enzyme cleaves the acetyl group to yield free L-Histidine and Acetate.[1]
-
Source: Contaminating bacteria (e.g., Pseudomonas, E. coli) or tissue extracts (kidney, eye lens).
-
Kinetics: Rapid.[1] A minor bacterial bloom can degrade millimolar concentrations of NAH overnight at room temperature.
-
Prevention: Strict sterile technique.[1]
B. Chemical Hydrolysis & Intramolecular Catalysis
While amide bonds are generally stable, the imidazole side chain of Histidine (pKa ~6.0) can facilitate intramolecular general base catalysis .[1]
-
Mechanism: At neutral pH, the unprotonated imidazole nitrogen can activate a water molecule to attack the acetyl amide bond. However, this reaction is kinetically slow compared to enzymatic degradation.
-
Racemization: At pH > 9.0, the alpha-proton becomes labile, leading to racemization (L-NAH
D-NAH), which renders the molecule biologically inactive for specific transporters/enzymes.[1]
Stability Data Summary
| Parameter | Condition | Stability Status | Recommendation |
| pH | < 3.0 | Unstable (Acid Hydrolysis) | Avoid strong acids.[1] |
| pH | 4.0 - 6.0 | Optimal | Imidazole is protonated; cannot act as general base catalyst.[1] |
| pH | 7.0 - 8.0 | Good | Stable if sterile.[1] Vulnerable to microbial growth.[1] |
| pH | > 9.0 | Unstable (Racemization) | Avoid strong bases.[1] |
| Temperature | 25°C (RT) | Variable | < 24 hours stability (risk of microbial growth).[1] |
| Temperature | -20°C | Excellent | Stable for months.[1] |
Validated Protocol: Preparation of Ultra-Stable NAH Stock
Objective: Create a 100 mM N-alpha-Acetyl-L-Histidine stock solution that remains stable for >6 months.
Reagents Required:
-
N-alpha-Acetyl-L-Histidine Monohydrate (High Purity >99%).[1]
-
Milli-Q Water (18.2 MΩ[1]·cm).
-
PBS (Phosphate Buffered Saline) or dilute HCl (for pH adjustment).[1]
-
0.22 µm PVDF or PES Syringe Filter (Sterile).[1]
Step-by-Step Procedure:
-
Weighing: Calculate the mass required for 10 mL of 100 mM solution.
-
Solubilization: Dissolve the powder in approx. 8 mL of Milli-Q water.
-
pH Adjustment (Critical Step):
-
Measure the pH. It will likely be slightly acidic.[1]
-
For -20°C Storage: Adjust pH to 6.0 using dilute NaOH. This pH keeps the imidazole largely protonated (stabilizing the amide bond) while being close enough to physiological pH for direct use later.
-
-
Volume Adjustment: Add Milli-Q water to reach a final volume of 10 mL.
-
Sterilization (The "Anti-Spontaneous" Step):
-
Pass the entire solution through a 0.22 µm sterile filter into a sterile cryovial.
-
Why? This removes bacteria that produce acylases.[1]
-
-
Aliquot & Freeze:
-
Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles.
-
Store at -20°C or -80°C .
-
Frequently Asked Questions (FAQ)
Q1: Can I autoclave N-acetyl-histidine solutions? A: No. Autoclaving involves high temperature (121°C) and pressure, which will accelerate amide hydrolysis and potentially cause racemization.[1] Always use sterile filtration (0.22 µm) .[1]
Q2: I see a new peak on my HPLC appearing before the NAH peak. What is it? A: This is likely L-Histidine .[1][4]
-
Diagnosis: Run a standard of pure L-Histidine.[1] If the retention times match, hydrolysis has occurred.
-
Action: If this happened in <24 hours, your buffer is contaminated with bacteria/acylase. Discard and make fresh with sterile tools.
Q3: Is NAH light sensitive? A: Generally, no. However, the imidazole ring can be sensitive to photo-oxidation in the presence of sensitizers (like riboflavin) and UV light. Store in amber tubes or dark boxes as a precaution.
Q4: Why is my NAH precipitating upon thawing? A: NAH monohydrate has limited solubility compared to other salts.[1] If you froze a highly concentrated stock (>200 mM) at neutral pH, it may crash out.
-
Fix: Warm the tube in your hand or a 37°C water bath and vortex. Ensure it is fully redissolved before use to maintain accurate concentration.
References
-
Baslow, M. H. (2015).[5][6] N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates.[1][4][5][6][7][8][9] Biomolecules, 5(2), 635–646.[6] [1]
-
Yamada, S., et al. (2025). The molecular basis for acetylhistidine synthesis by HisAT/NAT16.[8] Nature Communications.[1]
-
PubChem. (2023).[1] N-Acetyl-L-histidine Compound Summary. National Library of Medicine.
-
Wang, C., et al. (2015).[5][10] Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Pharmaceutical Research, 32, 2694–2703.
Sources
- 1. N-Acetyl-L-histidine | C8H11N3O3 | CID 75619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2497-02-1: N-Acetyl-L-histidine | CymitQuimica [cymitquimica.com]
- 3. Thermo Scientific Chemicals N-Acetyl-L-histidine monohydrate:Biochemical | Fisher Scientific [fishersci.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of N-Acetyl-L-Histidine in HPLC Analysis
Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter challenges when analyzing highly polar, biologically active small molecules. N-acetyl-L-histidine (NAH) is notoriously difficult to quantify accurately due to its unique structural properties.
This guide provides a deep mechanistic understanding of NAH behavior, diagnostic workflows, and field-validated protocols to restore your analytical recovery.
Mechanistic Analysis: The Causality of NAH Recovery Loss
To troubleshoot NAH, we must first understand its molecular causality. NAH is an imidazole-containing amino acid derivative. Its poor recovery in High-Performance Liquid Chromatography (HPLC) is rarely due to chemical degradation; rather, it is driven by two primary physical phenomena:
-
The Imidazole Effect (Hardware Adsorption): The imidazole ring of histidine is a potent Lewis base. The lone pair of electrons on the unprotonated nitrogen strongly coordinates with electron-deficient transition metals (e.g., Fe³⁺, Ni²⁺, Co²⁺) present in standard stainless steel HPLC tubing, frits, and column bodies [1]. This metal chelation leads to irreversible adsorption, severe peak tailing, and artificially low recovery.
-
Zwitterionic Polarity (Phase Mismatch): NAH possesses both a carboxylic acid (pKa ~2.0) and an imidazole group (pKa ~6.0). At typical mobile phase pH (2.5–4.0), NAH is highly polar. On standard reversed-phase (RP) C18 columns, it fails to partition into the stationary phase, eluting in the void volume (
). Void volume elution subjects NAH to massive matrix suppression from co-eluting salts and proteins, destroying detector sensitivity [2].
Diagnostic Workflow
Use the following decision tree to isolate the root cause of your NAH recovery issues.
Fig 1. Decision tree for diagnosing and resolving N-acetyl-L-histidine HPLC recovery issues.
Interactive Troubleshooting FAQs
Q1: I am injecting a 10 µg/mL NAH standard, but my recovery is <40% and the peak is incredibly broad. What is happening? A: You are experiencing classic metal chelation. The imidazole ring of NAH is binding to the active metal sites in your stainless steel flow path [3]. Action: You must either passivate your HPLC system (see Protocol A) or switch to a bio-inert setup (PEEK tubing and PEEK-lined columns). Alternatively, adding a trace amount of a chelator (e.g., 5 µM EDTA) or a competing agent to your mobile phase can mask these active sites.
Q2: My peak shape is fine, but NAH elutes at 1.2 minutes (the void volume) on my C18 column. How do I fix this? A: Standard C18 chemistry relies on hydrophobic interactions, which NAH lacks. To retain NAH, you must alter the retention mechanism. Action: Transition to an Ion-Pairing Reversed-Phase (IP-RP) method. By adding an anionic ion-pairing reagent like 1-heptanesulfonic acid to the mobile phase, the hydrophobic tail embeds in the C18 phase, while the negatively charged sulfonate group electrostatically retains the positively charged imidazole ring of NAH [2].
Q3: I am using LC-MS/MS. After deproteinizing my tissue samples with Trichloroacetic Acid (TCA), my NAH signal completely disappears. Why? A: This is severe ion suppression. TCA is highly acidic and leaves residual salts that co-elute with polar compounds like NAH in the void volume, quenching the electrospray ionization (ESI) process. Action: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) to retain NAH past the salt front, or perform a Solid Phase Extraction (SPE) cleanup step prior to injection to remove the TCA matrix.
Quantitative Method Comparison
To select the best analytical approach for NAH, compare the empirical data of the three primary chromatographic modes below.
| Chromatographic Mode | Primary Retention Mechanism | Typical NAH Recovery | Advantages | Disadvantages |
| Standard RP-C18 | Hydrophobic Partitioning | 20% - 40% | Simple mobile phases, highly stable columns. | Elutes in void volume; severe matrix suppression; peak tailing. |
| IP-RP-C18 | Electrostatic & Hydrophobic | 95% - 105% | Excellent retention and peak shape; highly reproducible [2]. | Requires long column equilibration; IP reagents can contaminate MS sources. |
| HILIC (Amide/ZIC) | Hydrophilic Partitioning | 85% - 95% | Excellent MS compatibility; retains highly polar zwitterions. | Sensitive to sample diluent (must be high organic); longer equilibration times. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By executing the validation steps at the end of each protocol, you guarantee the integrity of your results.
Protocol A: HPLC System Passivation for Metal-Sensitive Compounds
Purpose: To strip active transition metals from the stainless steel flow path and prevent NAH chelation.
Step-by-Step Methodology:
-
Preparation: Remove the analytical column and replace it with a zero-dead-volume union. Disconnect the detector to prevent damage to the flow cell.
-
Solvent Flush: Flush the system with 100% HPLC-grade water at 1.0 mL/min for 15 minutes to remove any organic solvents or buffer salts.
-
Acid Wash: Submerge the inlet lines into a solution of 20% Nitric Acid (
) in water. Pump at 1.0 mL/min for 30 minutes. Caution: Ensure proper ventilation and PPE. -
Neutralization: Flush the system with HPLC-grade water for 45 minutes until the effluent pH returns to neutral (pH ~7.0).
-
Re-equilibration: Reconnect the column and detector. Equilibrate with your standard mobile phase for 30 minutes.
-
Self-Validation Step: Inject a 10 µg/mL NAH standard before and after passivation. Calculate the USP Asymmetry factor (
). A successful passivation is validated when drops from to , and peak area increases by at least 30%.
Protocol B: Ion-Pairing RP-HPLC Method for NAH Quantification
Purpose: To achieve baseline separation and high recovery of NAH from complex biological matrices using UV detection [2].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Dissolve 50 mmol/L Potassium Dihydrogen Phosphate (
) and 6 mmol/L 1-heptanesulfonic acid sodium salt in 960 mL of HPLC water. Adjust the pH to exactly 3.4 using dilute phosphoric acid. Add 40 mL of Acetonitrile (final ratio 96:4 v/v). Filter through a 0.22 µm nylon membrane. -
Column Selection: Install a high-purity silica C18 column (e.g., 4.6 mm × 150 mm, 5 µm).
-
Equilibration (Critical): Pump the mobile phase at 1.0 mL/min for at least 60 column volumes. Note: Ion-pairing reagents require extensive time to fully coat the stationary phase.
-
Detection: Set the UV detector to 210 nm.
-
Sample Injection: Inject 10 µL of the deproteinized sample.
-
Self-Validation Step: Perform a spike-recovery test. Spike a known concentration of NAH into a blank matrix prior to extraction. The protocol is validated when the calculated recovery of the spiked sample falls within the 97%–106% range.
References
-
Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation Source: Molecules (MDPI), 2022. URL:[Link]
-
Quantification of Histidine-Containing Dipeptides in Dolphin Serum Using a Reversed-Phase Ion-Pair High-Performance Liquid Chromatography Method Source: Animals (MDPI), 2021. URL:[Link]
-
HPLC Determination of N-Acetyl-L-Histidine and its Related Compounds in Fish Tissues Source: Fisheries Science, 1998. URL:[Link]
Technical Support Center: Minimizing Racemization During N-alpha-Acetyl-L-Histidine Coupling
Current Status: Operational Ticket ID: AC-HIS-RAC-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
Coupling N-alpha-Acetyl-L-Histidine (Ac-His-OH) is one of the most challenging operations in peptide synthesis. Unlike Fmoc- or Boc-protected amino acids, the N-acetyl group is an amide , not a urethane. Urethanes (Fmoc/Boc) electronically suppress the formation of 5(4H)-oxazolones (azlactones), the primary intermediate of racemization. The acetyl group offers no such protection.
When combined with the autocatalytic basicity of the histidine imidazole side chain, Ac-His-OH is chemically predisposed to rapid racemization upon activation. This guide provides the mechanistic understanding and validated protocols to minimize this risk.
Module 1: The Mechanism of Failure
To solve the problem, you must understand the enemy. Racemization in Ac-His-OH occurs primarily through the 5(4H)-Oxazolone Pathway , accelerated by "Self-Catalysis."
The "Self-Catalysis" Loop
-
Activation: The carboxyl group is activated (e.g., by DIC or HATU).[1][2]
-
Oxazolone Formation: The carbonyl oxygen of the N-acetyl group attacks the activated carboxyl carbon. This forms a 5-membered oxazolone ring.
-
Proton Abstraction (The Critical Step): The
-nitrogen of the histidine imidazole ring acts as an intramolecular base, abstracting thengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -proton.[3] -
Result: The chiral center loses stereochemistry, resulting in a mix of L- and D-isomers.
Visualizing the Pathway
Figure 1: The competitive pathways between successful coupling (Green) and racemization via oxazolone formation (Red). The N-acetyl group facilitates the red pathway.
Module 2: Troubleshooting Guide
Scenario A: "I am seeing 10-20% D-Histidine in my final product."
Diagnosis: You are likely using a base (DIEA/DIPEA/NMM) during coupling or activating with HBTU/HATU.
Root Cause: Tertiary amines like DIEA abstract the
-
Immediate Action: Switch to a Base-Free coupling method (Protocol A).
-
Alternative: If you must use uronium reagents (HATU), replace DIEA with 2,4,6-Collidine (TMP) . Collidine is a weaker, sterically hindered base that reduces proton abstraction [1].
Scenario B: "The coupling is incomplete, but I'm afraid to heat it."
Diagnosis: Ac-His-OH couples slowly due to steric bulk, but heat accelerates racemization exponentially.
Root Cause: Microwave irradiation or heating (>40°C) provides the energy barrier needed for the imidazole ring to torque and abstract the
-
Do NOT Heat: Keep reaction at Room Temperature (RT) or even 0°C.
-
Re-couple: Perform a double coupling (2 x 2 hours) rather than one hot coupling.
-
Solvent: Use 1:1 DMF/DCM. DCM improves swelling and can slightly suppress racemization compared to pure DMF.
Scenario C: "I am using Ac-His-OH as a reagent."
Diagnosis: Using the pre-acetylated building block is the riskiest approach. Pro-Tip: Don't couple Ac-His-OH. Correction:
-
Couple Fmoc-His(Trt)-OH instead.
-
Acetylate the N-terminus using Acetic Anhydride/Pyridine or Acetic Anhydride/DIEA.
-
Why? Fmoc-His couples with <0.5% racemization.[5] Acetylation of a free amine is rapid and does not racemize the already-coupled residue. This is the most robust fix.
Module 3: Optimized Protocols
If you are forced to couple Ac-His-OH (e.g., fragment condensation), use these protocols.
Protocol A: The Gold Standard (Base-Free DIC/Oxyma)
Recommended for: Maximum stereochemical purity.
Rationale: Carbodiimides (DIC) require no base.[1] Oxyma Pure creates an active ester that is more stable to racemization than HOBt esters and far superior to O-acylureas [2].
-
Reagents:
-
Procedure:
-
Dissolve Ac-His-OH and Oxyma Pure in minimal DMF.
-
Add this solution to the resin-bound free amine.
-
Add DIC last to initiate activation in situ.[6]
-
Agitate at Room Temperature for 2 hours.
-
-
Monitoring: Check with Kaiser test. If positive, repeat the step.
Protocol B: The "Speed" Method (HATU/Collidine)
Recommended for: Difficult sequences where DIC fails.
Rationale: HATU is a potent activator but requires base. Collidine (2,4,6-trimethylpyridine) is a "safe" base for histidine coupling because its steric bulk prevents it from abstracting the
-
Reagents:
-
Ac-His-OH (3.0 eq)
-
HATU (2.9 eq) - Slight deficit prevents guanidinylation
-
2,4,6-Collidine (6.0 eq)
-
-
Procedure:
-
Dissolve Ac-His-OH and HATU in DMF.
-
Add Collidine to the amino acid mixture (Pre-activation < 30 seconds).
-
Immediately add to resin.[7]
-
Agitate at Room Temperature for 45-60 mins.
-
Module 4: Comparative Data & Decision Matrix
The following data illustrates the impact of reagent choice on Histidine racemization (generalized data adapted from Steinauer et al. and El-Faham et al. [2, 4]).
| Coupling Reagent | Base Used | Additive | Relative Racemization Risk | Estimated % D-Isomer |
| DIC | None | Oxyma Pure | Lowest | < 1.0% |
| DIC | None | HOBt | Low | 1.0 - 3.0% |
| HATU | Collidine | None | Moderate | 2.0 - 5.0% |
| HBTU/HATU | DIEA | None | High | 10.0 - 20.0% |
| DIC (Heated) | None | Oxyma | High | > 10.0% |
Decision Tree for Optimization
Figure 2: Strategic decision tree for selecting the optimal coupling pathway.
FAQ: Frequently Asked Questions
Q: Can I use HOBt instead of Oxyma Pure? A: Yes, but Oxyma Pure is superior. Studies show Oxyma generates a more stable active ester and poses less explosion risk than benzotriazoles (HOBt). If using HOBt, ensure it is anhydrous.
Q: My Ac-His-OH is not dissolving in DMF. What should I do? A: Ac-His-OH can be polar. You can add a small amount of DMSO (up to 10%) to the coupling mixture. Do not heat to dissolve, as this will initiate racemization before the reagent even touches the resin.
Q: Why is Trityl (Trt) protection on the side chain not enough?
A: Trityl protects the
References
-
BenchChem. (2025).[2][3][7][6][8][9] Preventing racemization of Fmoc-His(3-Me)-OH during coupling.[8] BenchChem Technical Support.[7][6][9] Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link
-
Steinauer, R., et al. (2006). Minimizing Racemization in Peptide Synthesis. Bachem Global Marketing. Link
-
Subirós-Funosas, R., et al. (2009).[10] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[10] Chemistry – A European Journal.[10] Link
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptidechemistry.org [peptidechemistry.org]
Technical Support Center: Enzymatic Deacetylation of N-α-Acetyl-L-Histidine
Current Status: Operational Subject: Optimization & Troubleshooting Guide for Aminoacylase I (ACY-1) Protocols Ticket ID: ACY-HIS-OPT-001
Introduction: The Biocatalytic System
This guide addresses the enzymatic hydrolysis of N-α-Acetyl-L-Histidine (Ac-His) into L-Histidine and Acetate using Aminoacylase I (ACY-1; EC 3.5.1.14) . While ACY-1 is a robust enzyme, the specific deacetylation of Histidine presents unique kinetic challenges due to the imidazole side chain of the product, which acts as a competitive metal chelator against the enzyme's active site.
This resource is designed for researchers observing suboptimal conversion rates, non-linear kinetics, or assay inconsistencies.
Module 1: Reaction Setup & Critical Parameters
Q: My conversion rate is <10% despite using fresh enzyme. What is the first failure point?
A: The Metal Cofactor Environment. ACY-1 is a metalloenzyme (typically Zinc-dependent).[1][2] However, the substrate (Ac-His) and the product (L-His) are both capable of chelating metal ions. In high concentrations, the reaction mixture can strip the catalytic metal from the enzyme, rendering it apo-active (inactive).
Optimization Protocol:
-
Do not rely on native metal content: Commercial lyophilized ACY-1 often loses metal ions during purification.
-
Supplement the Buffer: Always include 0.1 – 0.5 mM CoCl₂ or ZnCl₂ in the reaction buffer.
-
Expert Insight:Cobalt (Co²⁺) often results in "hyper-activation" (up to 150-200% activity relative to Zn²⁺) for mammalian ACY-1.
-
-
Avoid EDTA: Ensure your upstream buffer exchange did not introduce chelators.
Q: What is the absolute optimal pH for Ac-His specifically?
A: pH 7.5 – 8.0 (Strict Control Required). While ACY-1 works broadly between pH 7.0–9.0, Ac-His deacetylation is sensitive to protonation states.
-
Mechanism: The catalytic mechanism requires a specific ionization state of the active site Glu/His residues.
-
The Drift Risk: The reaction releases acetic acid and L-Histidine. L-Histidine (pKa ~6.0) buffers poorly at pH 8.0. As acetate accumulates, pH drops, killing activity.
-
Recommendation: Use 50-100 mM Tris-HCl or HEPES (pH 8.0) . Avoid Phosphate buffers if using Zinc, as Zinc Phosphate can precipitate, lowering effective cofactor concentration.
Module 2: Kinetic Bottlenecks & Inhibition
Q: The reaction starts fast but plateaus at 50-60% conversion. Is the enzyme dying?
A: Likely Product Inhibition (Acetate) or Autoinhibition. This is a classic signature of product inhibition, not enzyme death.
Troubleshooting Table: Kinetic Diagnosis
| Observation | Diagnosis | Corrective Action |
| Linear initial rate, then sharp stop | Metal Stripping | Add 0.5 mM CoCl₂ to the mixture. |
| Gradual slowdown (Logarithmic) | Product Inhibition (Acetate) | Perform reaction with continuous dialysis or use an Acetyl-CoA synthetase coupled system to consume acetate. |
| Low rate at high [Substrate] | Substrate Inhibition | Determine Km; operate at [S] ≤ 2x Km (Typically ~10-15 mM). |
| Activity loss after 1 hour | Thermal Instability | Add 10% Glycerol; reduce temp from 37°C to 30°C (trade-off rate for stability). |
Q: How do I overcome the "Histidine Trap"?
A: The Imidazole Chelation Effect. As L-Histidine accumulates, its imidazole ring competes with the enzyme for the free Zn²⁺/Co²⁺ ions in solution.
-
The Fix: Maintain a molar excess of metal ions relative to the enzyme , but below the inhibition threshold of the metal itself (usually <1 mM).
-
Check: If adding exogenous L-Histidine to a fresh reaction inhibits it, your system is metal-limited.
Module 3: Analytical Troubleshooting
Q: HPLC shows peak tailing for L-Histidine. How do I fix resolution?
A: Ion-Pairing is mandatory. L-Histidine is highly polar and elutes in the void volume of standard C18 columns.
-
Protocol: Use Reversed-Phase Ion-Pair HPLC .
-
Mobile Phase: 10 mM Sodium Phosphate (pH 3.0) + 5 mM 1-Heptanesulfonic Acid (Ion-pairing agent) + 5% Acetonitrile.
-
Detection: 210 nm (Amide bond/Acetyl) or 220 nm.
-
-
Alternative: HILIC columns provide better retention for polar amino acids without ion-pairing reagents.
Q: Can I use Ninhydrin for real-time monitoring?
A: Yes, but with a blank correction. Ninhydrin reacts with free amines.
-
Substrate (Ac-His): Blocked N-terminus (No reaction).
-
Product (L-His): Free N-terminus (Purple, 570 nm).
-
Warning: Ensure your buffer (e.g., Tris) is not a primary amine, or it will saturate the signal. Use HEPES or Phosphate for colorimetric assays.
Visualizing the Pathway & Failure Points
The following diagram illustrates the reaction mechanism, the critical role of the metal cofactor, and the specific "Chelation Trap" caused by the Histidine product.
Figure 1: Catalytic cycle of Aminoacylase I showing the critical metal activation step and the "Chelation Trap" where product accumulation can strip the cofactor.
Module 4: Standardized Optimization Protocol
To ensure reproducibility, follow this validated workflow.
Buffer Preparation
-
Base: 50 mM HEPES, pH 7.8 (at 37°C).
-
Cofactor: 0.2 mM CoCl₂ (Freshly prepared).
-
Stabilizer: 0.1 mg/mL BSA (prevents surface adsorption of enzyme).
Enzyme Activation (Crucial Step)
Lyophilized ACY-1 must be reconstituted and "annealed" with the metal.
-
Dissolve enzyme in buffer.
-
Incubate at 37°C for 15 minutes before adding substrate. This ensures the Metal-Apoenzyme equilibrium favors the Holo-enzyme.
Kinetic Assay
-
Start: Add Ac-His (Final conc: 10 mM).
-
Sampling: Aliquot every 5 mins into 10% TCA (Trichloroacetic acid) to quench.
-
Analysis: Neutralize and run HPLC or Ninhydrin assay.
References
-
Greenstein, J. P., et al. (1953). The Enzymatic Resolution of Racemic Amino Acids. Journal of Biological Chemistry.
- Significance: Foundational work establishing Aminoacylase I specificity and the resolution of Acetyl-Histidine.
-
Lindner, H. A., et al. (2003). Aminocylase I is a Zinc Binding Protein. Journal of Biological Inorganic Chemistry.
- Significance: Confirms the metalloenzyme nature and zinc coordin
-
Andersson, L., et al. (1992).
- Significance: Details the Co2+ vs Zn2+ activation kinetics and hyperactiv
-
Togashi, M., et al. (1998).
- Significance: Provides validated HPLC methods for separating Ac-His
Sources
Technical Support Center: N-Acetyl-L-Histidine Monohydrate Handling Guide
[1]
Executive Summary & Technical Context
N-Acetyl-L-histidine monohydrate (NALH[1][2][3][4][5]·H₂O) is a critical histidine derivative used widely as a buffer, osmolyte, and antioxidant in biopharmaceutical formulations and cell culture systems. While chemically stable under optimal conditions, its monohydrate crystal lattice presents specific handling challenges.
The Core Challenge: The "monohydrate" designation implies a stoichiometric water molecule is part of the crystal structure. However, this material exists in a dynamic equilibrium with environmental humidity.
-
Excess Humidity (>60% RH): The powder absorbs surface moisture, forming capillary bridges between particles. This leads to severe clumping (caking) and deliquescence.
-
Excess Dryness (<15% RH): Storage in aggressive desiccators (e.g., over P₂O₅) can strip the lattice water (efflorescence), converting it to a metastable anhydrous form. This anhydrous form is often more hygroscopic than the monohydrate, aggressively re-adsorbing moisture upon exposure to air, causing rapid, exothermic clumping.
This guide provides the protocols to maintain the material in its stable "Hydrate Zone" and troubleshoot common experimental deviations.
Storage & Environmental Controls (FAQ)
Q: How should I store N-Acetyl-L-histidine monohydrate to prevent clumping?
A: You must balance preventing moisture absorption with preventing dehydration.[1]
-
Temperature: Store at +2°C to +8°C (Refrigerated). Cold storage slows chemical degradation but increases the risk of condensation if opened while cold.
-
Container: Use amber glass or high-density polyethylene (HDPE) bottles with a Teflon-lined screw cap .[1]
-
Desiccant Strategy: Do NOT use aggressive desiccants like phosphorus pentoxide directly in the jar. Use a mild desiccant (e.g., silica gel packets) in the secondary container (a larger sealed box holding the bottle) to maintain a local relative humidity (RH) of ~30-40%.[1]
Q: I just removed the bottle from the fridge. Can I open it immediately?
A: No. This is the #1 cause of "irreversible bricking."
-
The Mechanism: The cold powder acts as a condensation nucleus. If you open a 4°C bottle in a 22°C/50% RH lab, atmospheric water immediately condenses onto the powder surface.
-
The Protocol: Allow the closed container to equilibrate to room temperature for at least 3 hours before breaking the seal. Wipe the exterior dryness before opening.
Operational Protocols: Weighing & Solubilization
Q: The powder is static and flies apart, or clumps on the spatula. How do I weigh it accurately?
A: Hygroscopic powders often carry static charges.
-
Anti-Static Gun: Use a Zerostat ionizing gun on the powder and the weigh boat before dispensing.
-
Weighing by Difference: Do not weigh directly into a boat if high precision is required.
Q: My calculated molarity seems off. How do I correct for water content?
A: You must account for the hydration state.
-
Formula Weight (Anhydrous): ~197.19 g/mol [1]
-
Correction Factor: If your certificate of analysis (CoA) lists water content (via Karl Fischer) different from the theoretical 8.37% (monohydrate), use the actual water content for mass-to-mole calculations.
-
Equation:
[1]
-
Q: The powder isn't dissolving in water/buffer. It forms a "gummy" ball.
A: This is caused by adding water to the powder too quickly, creating a hydrated gel layer on the outside of the clump that prevents water from reaching the dry core (the "encapsulation effect").
-
Protocol:
-
Fill the vessel with 80% of the required solvent volume first.
-
Create a vortex using a magnetic stir bar.
-
Slowly sift the NALH·H₂O powder into the shoulder of the vortex .
-
If a clump forms, apply sonication (30-60 seconds) at ambient temperature. Do not heat above 40°C unless necessary, as this can promote hydrolysis or racemization over time.
-
Troubleshooting Guide (Decision Tree)
Scenario A: The "Brick" (Severe Clumping)
-
Symptom: The powder in the bottle has solidified into a single hard mass.
-
Cause: Moisture ingress during previous use or seal failure.
-
Solution:
-
Do not chisel aggressively (risk of glass breakage or contamination).
-
Evaluation: If the material is for critical cell culture, discard it . Microbial growth is possible in the moisture layer.
-
Salvage (Chemistry only): If for non-critical buffer prep:
-
Weigh the entire "brick" (or chunks) quickly.
-
Dissolve the entire mass in a known volume of water to create a concentrated stock solution.
-
Filter sterilize (0.22 µm) immediately.
-
Determine the actual concentration via HPLC or UV absorbance (if extinction coefficient is known) or titration.
-
-
Scenario B: Drifting pH in Solution
-
Symptom: A prepared NALH buffer drifts in pH over 24 hours.
-
Cause: Bacterial contamination (histidine is a nutrient) or slow equilibration of the acetyl group.
-
Solution:
Visual Workflows
Figure 1: Hygroscopic Material Handling Workflow
Caption: Step-by-step logic for handling N-Acetyl-L-histidine monohydrate to prevent moisture-induced degradation.
[1]
Figure 2: Troubleshooting Clumping & Solubility
Caption: Decision matrix for resolving physical state issues with NALH·H₂O.
[1]
Reference Data Tables
Table 1: Physicochemical Profile
| Property | Value | Notes |
| CAS Number | 39145-52-3 | Specific to Monohydrate form [1] |
| Molecular Weight | 215.21 g/mol | Includes water of hydration |
| Solubility (Water) | ~40–62 mg/mL | High solubility, but rate-limited by gelling [2] |
| Solubility (DMSO) | Soluble | Hygroscopic DMSO can affect solubility [2] |
| Storage Temp | +2°C to +8°C | Protect from light and moisture [3] |
| pKa | ~6.0 (Imidazole) | Ideal buffering range pH 5.5–6.5 [4] |
Table 2: Solvent Compatibility Matrix
| Solvent | Compatibility | Handling Note |
| Water | Excellent | Add powder to water, not water to powder.[1] |
| PBS | Good | May require sonication due to common ion effect. |
| DMSO | Good | Use fresh DMSO; old DMSO absorbs water and reduces solubility [2].[4] |
| Ethanol | Poor | Sparingly soluble; not recommended for stock prep [5]. |
References
Sources
- 1. CAS 2497-02-1: N-Acetyl-L-histidine | CymitQuimica [cymitquimica.com]
- 2. Thermo Scientific Chemicals N-Acetyl-L-histidine monohydrate:Biochemical | Fisher Scientific [fishersci.ca]
- 3. N-acetylhistidine monohydrate | C8H13N3O4 | CID 2724380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fishersci.be [fishersci.be]
- 6. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 7. medikonda.com [medikonda.com]
identifying degradation products of N-alpha-Acetyl-L-Histidine via NMR
Technical Support Center: N-alpha-Acetyl-L-Histidine (NAH) Stability Analysis
Subject: Identifying Degradation Products of N-alpha-Acetyl-L-Histidine via NMR Ticket ID: NAH-NMR-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division
Executive Summary
N-alpha-Acetyl-L-Histidine (NAH) is a derivatized amino acid widely used in ophthalmology (e.g., N-acetylcarnosine prodrugs) and dermatology. While the N-terminal acetylation confers resistance to peptidases, the molecule remains susceptible to specific degradation pathways.
This guide addresses the identification of its primary breakdown products—L-Histidine and Acetate (via hydrolysis)—and secondary oxidative species using Nuclear Magnetic Resonance (NMR).
Module 1: The Degradation Landscape
Before interpreting spectra, you must understand what you are looking for. The degradation of NAH follows two distinct chemical trajectories:
Hydrolysis (The Primary Failure Mode)
The amide bond linking the acetyl group to the histidine backbone is susceptible to hydrolytic cleavage, catalyzed by extreme pH or specific enzymes (acylases).
-
Reaction: N-Acetyl-L-Histidine + H
O L-Histidine + Acetate -
NMR Signature: This is a 1:1 stoichiometric event. You will see the disappearance of the NAH acetyl singlet and the appearance of a free acetate singlet.
Oxidation (The Stress Factor)
The imidazole ring of histidine is electron-rich and sensitive to singlet oxygen (
-
Reaction: Imidazole ring oxidation
2-oxo-histidine (transient) Ring opening/fragmentation. -
NMR Signature: Loss of integration intensity in the aromatic region (7.0–8.0 ppm) relative to the aliphatic backbone; appearance of broad, undefined peaks in the baseline.
Module 2: Experimental Protocol
Causality Note: NAH contains an imidazole ring with a pKa
Step-by-Step Workflow
-
Buffer Preparation (Critical):
-
Do not dissolve NAH in pure D
O. The released free histidine acts as a buffer, altering the pH as degradation proceeds. -
Use: 100 mM Phosphate Buffer in D
O, adjusted to pH 7.4 (measured with a pH meter corrected for the deuterium isotope effect, ). -
Internal Standard: Add 0.5 mM TSP (Trimethylsilylpropanoic acid) or DSS. Avoid TMS as it is insoluble in aqueous media.
-
-
Sample Preparation:
-
Dissolve 5–10 mg of NAH in 600 µL of the buffered D
O. -
Transfer to a 5 mm high-quality NMR tube.
-
-
Acquisition Parameters (Bruker/Varian standard):
-
Pulse Sequence: noesypr1d (1D NOESY with presaturation) or zgpr is preferred over standard zg30.
-
Why? The
-proton of Histidine resonates near 4.5–4.7 ppm. Standard water suppression can attenuate this signal. The 1D NOESY sequence provides better baseline profile near the water suppression region.
-
-
Relaxation Delay (D1): Set to
5 seconds.-
Why? Accurate integration requires full relaxation. Methyl protons relax slowly; cutting D1 short will skew your Acetyl:Aromatic integration ratio.
-
-
Scans: 64–128 scans (S/N > 200 required for minor impurity detection).
-
Module 3: Data Analysis & Fingerprinting
The following table summarizes the chemical shifts ($ \delta $) expected at pH 7.4.
| Moiety | Proton Assignment | N-Acetyl-L-Histidine (Starting Material) | L-Histidine (Degradant) | Acetate (Degradant) |
| Methyl | Acetyl (-CH | 2.03 ppm (s) | — | 1.91 ppm (s) |
| Backbone | 4.45 ppm (dd) | 3.98 ppm (dd) | — | |
| Backbone | 3.05 - 3.20 ppm (m) | 3.15 - 3.30 ppm (m) | — | |
| Ring | Imidazole H-4 (or H-5) | 7.05 ppm (s) | 7.08 ppm (s) | — |
| Ring | Imidazole H-2 | 7.80 - 8.00 ppm (s) | 7.85 - 8.05 ppm (s) | — |
Diagnostic Key:
-
The "Smoking Gun": The shift from 2.03 ppm (Amide-bound methyl) to 1.91 ppm (Free carboxylate methyl) is the most reliable indicator of hydrolysis.
-
The Alpha Shift: The
-proton moves upfield (shielded) by ~0.5 ppm upon loss of the electron-withdrawing acetyl group.
Module 4: Visualization of Logic Flow
The following diagram outlines the decision process for identifying impurities in your NAH spectrum.
Caption: Decision tree for categorizing N-alpha-Acetyl-L-Histidine degradation based on 1H NMR spectral features.
Module 5: Troubleshooting & FAQs
Q1: The aromatic peaks (H-2/H-4) in my sample have shifted 0.2 ppm compared to the reference standard. Is this a new degradation product?
-
Diagnosis: Likely not. This is usually a pH artifact .
-
Mechanism: The imidazole ring protonation state equilibrates rapidly on the NMR timescale.[1] If your sample pH differs from the reference by even 0.2 units (e.g., pH 7.2 vs 7.4), the chemical shift will move.
-
Solution: Spike your sample with authentic L-Histidine. If the peaks coalesce (merge) rather than appearing as distinct new peaks, it is the same molecule at a different pH.
Q2: I cannot see the
-
Diagnosis: Water suppression interference.[2]
-
Mechanism: The water signal in D
O/H O mixtures is at ~4.7 ppm. If the presaturation bandwidth is too wide, it will bleach the nearby -proton signal. -
Solution: Use "Excitation Sculpting" pulse sequences (e.g., zgesgp on Bruker) instead of simple presaturation. Alternatively, increase the sample temperature to 310K to shift the water peak away from the
-proton.
Q3: How do I quantify the % degradation?
-
Protocol: Do not use the aromatic protons for quantification due to potential exchange broadening.
-
Formula:
Where 1.91 is the Acetate methyl and 2.03 is the NAH acetyl methyl.[3]
References
-
BMRB Entry 4979. L-Histidine chemical shifts at varying pH. Biological Magnetic Resonance Data Bank. [Link]
-
Wishart, D.S., et al. (2022). HMDB0000803: N-Acetyl-L-histidine Spectral Data. Human Metabolome Database. [Link]
-
Giri, S., et al. (2021). Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. Environmental Science & Technology. [Link]
-
Li, S., & Schöneich, C. (2000). Oxidation of Free L-histidine by tert-Butylhydroperoxide.[4] Pharmaceutical Research. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Antioxidant Efficacy of N-alpha-Acetyl-L-Histidine and Carnosine for Researchers and Drug Development Professionals
In the landscape of endogenous antioxidant defense mechanisms, the roles of histidine-containing dipeptides have garnered significant scientific interest. This guide provides an in-depth technical comparison of the antioxidant efficacy of two such molecules: Carnosine (β-alanyl-L-histidine) and its acetylated derivative, N-alpha-Acetyl-L-Histidine. While both share a common histidine core, crucial for their antioxidant function, the presence of an acetyl group on the histidine moiety of N-alpha-Acetyl-L-Histidine introduces significant differences in their stability, bioavailability, and primary mode of action. This comparison aims to equip researchers, scientists, and drug development professionals with the critical knowledge to inform their experimental designs and therapeutic strategies.
Foundational Antioxidant Mechanisms: A Tale of Two Molecules
The antioxidant prowess of both Carnosine and, by extension, the active form of its derivatives, is rooted in the versatile chemistry of the imidazole ring of the histidine residue.[1][2] This functionality allows for a multi-pronged defense against oxidative stress through several key mechanisms.
Carnosine: The Archetypal Histidine-Containing Dipeptide Antioxidant
Carnosine is a well-established, naturally occurring antioxidant with a robust body of evidence supporting its efficacy.[2] Its protective effects are attributed to:
-
Direct Radical Scavenging: Carnosine is an effective scavenger of various reactive oxygen species (ROS), including hydroxyl radicals (•OH) and peroxyl radicals.[1][3] The imidazole ring can donate a hydrogen atom to neutralize these highly reactive species, thereby mitigating cellular damage.
-
Metal Ion Chelation: Transition metals like copper (Cu²⁺) and iron (Fe²⁺) can catalyze the formation of ROS through Fenton-like reactions. Carnosine effectively chelates these pro-oxidant metal ions, rendering them redox-inactive and preventing the initiation of oxidative cascades.[4][5]
-
Inhibition of Lipid Peroxidation: By quenching free radicals and chelating transition metals, Carnosine effectively inhibits the chain reaction of lipid peroxidation, protecting cellular membranes from oxidative damage.[3] Studies have shown that Carnosine can reduce the formation of malondialdehyde (MDA), a key biomarker of lipid peroxidation.[6]
-
Modulation of Intracellular Signaling: Beyond direct chemical intervention, Carnosine can influence cellular signaling pathways that bolster endogenous antioxidant defenses. For instance, it has been shown to upregulate the transcription factor Nrf2, which in turn increases the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[1]
N-alpha-Acetyl-L-Histidine: A Prodrug Approach to Harnessing Histidine's Power
Direct, quantitative data on the intrinsic antioxidant efficacy of N-alpha-Acetyl-L-Histidine as a standalone molecule is limited in the current body of scientific literature. Instead, its significance in antioxidant research is primarily understood through its role as a key component of N-acetylcarnosine .
N-acetylcarnosine is a prodrug of Carnosine, meaning it is an inactive or less active precursor that is metabolized into the active form, Carnosine, within the body.[7][8] The acetylation of the histidine residue in N-acetylcarnosine serves a critical purpose: it protects the molecule from degradation by the enzyme carnosinase, which is prevalent in blood plasma and various tissues.[9][10] This enzymatic resistance enhances the bioavailability and allows for sustained release of Carnosine at the target site, a particularly valuable attribute in applications like ophthalmic formulations for cataract treatment.[11][12][13]
Therefore, the antioxidant efficacy of N-alpha-Acetyl-L-Histidine is largely indirect and realized upon its conversion to L-Carnosine. The acetylation itself is a strategic chemical modification to improve stability and delivery, rather than to enhance the intrinsic radical-scavenging or metal-chelating capacity of the histidine moiety.[9][14]
Comparative Analysis of Physicochemical Properties and Bioavailability
The primary distinction in the comparative efficacy of N-alpha-Acetyl-L-Histidine (as part of N-acetylcarnosine) and Carnosine lies in their stability and bioavailability.
| Feature | N-alpha-Acetyl-L-Histidine (in N-acetylcarnosine) | Carnosine |
| Enzymatic Stability | High resistance to hydrolysis by carnosinase.[10][14][15] | Readily hydrolyzed by carnosinase into β-alanine and histidine.[9][16] |
| Bioavailability | Enhanced, particularly in targeted delivery systems like eye drops, due to increased stability and ability to cross biological membranes.[9][11] | Limited systemically due to rapid enzymatic degradation in plasma.[9] |
| Mode of Action | Prodrug; requires in vivo hydrolysis to release the active antioxidant, Carnosine.[7][8] | Direct-acting antioxidant.[2] |
| Primary Application | Ophthalmic formulations for conditions associated with oxidative stress, such as cataracts.[11][12][13] | Dietary supplement for systemic antioxidant support, sports nutrition.[9] |
Experimental Protocols for Evaluating Antioxidant Efficacy
To aid researchers in the comparative assessment of these and other histidine-containing compounds, the following are detailed protocols for standard in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[17]
Detailed Methodology:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution should be freshly prepared and stored in the dark.
-
Positive Control: Prepare a stock solution of a known antioxidant such as ascorbic acid or Trolox in the same solvent.
-
Test Samples: Prepare a stock solution of N-alpha-Acetyl-L-Histidine or Carnosine and create a series of dilutions.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the test sample or positive control to the wells of a 96-well plate.
-
Add 150 µL of the DPPH working solution to each well to initiate the reaction.
-
Include a control well with solvent and DPPH solution only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Plot the percentage of inhibition against the concentration of the test samples to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[1]
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[17]
Detailed Methodology:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Positive Control and Test Samples: Prepare as described for the DPPH assay.
-
-
Assay Procedure:
-
Add a specific volume of the test sample or positive control to a cuvette or 96-well plate.
-
Add the diluted ABTS•+ solution to initiate the reaction.
-
Incubate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of absorbance.
-
Determine the IC50 value from the dose-response curve.[1]
-
Caption: Workflow for the ABTS radical cation scavenging assay.
Conclusion and Future Directions
A significant gap in the current research is the lack of direct comparative studies on the intrinsic antioxidant efficacy of N-alpha-Acetyl-L-Histidine versus Carnosine at a molecular level. Future research should focus on quantifying the radical scavenging and metal-chelating properties of N-alpha-Acetyl-L-Histidine itself to fully elucidate the effect of N-acetylation on the antioxidant capacity of the histidine moiety. Such studies would provide a more complete picture and enable a more nuanced selection of these compounds for therapeutic development.
References
- Shaanxi Hongda Phytochemistry Co., Ltd. What is the difference between L-Carnosine and N-acetyl-L-Carnosine? Published November 4, 2025.
- BenchChem. Application Notes and Protocols for Determining the Antioxidant Capacity of N-Acetylhistidine. Published 2025.
- Spandidos Publications. Research progress on antioxidants and protein aggregation inhibitors in cataract prevention and therapy (Review). Published November 7, 2024.
- Babizhayev MA, Micans P, Guiotto A, Kasus-Jacobi A.
- Wikipedia. Acetylcarnosine.
- Babizhayev MA. N-Acetylcarnosine sustained drug delivery eye drops to control the signs of ageless vision. Drugs R D. 2008;9(6):445-469.
- Babizhayev MA. Revival of the Lens Transparency with N-Acetylcarnosine. Current Drug Therapy. 2006;1(1):91-119.
- BOC Sciences. CAS 56353-15-2 (N-Acetyl Carnosine).
- Nasraty N. Investigating the Role of The Antioxidant N-acetylcarnosine in Attenuating Oxidation-induced Retinal Damage in Retinitis Pigmentosa. Harvard University; 2021.
- BenchChem. The Antioxidant Properties of Histidine-Containing Dipeptides: A Technical Guide. Published 2025.
- Babizhayev MA, Deyev AI, Yermakova VN, Semiletov YA, Davydova NG, Kurysheva NI, Zhukotskii AV, Goldman IM. The natural histidine-containing dipeptide Nalpha-acetylcarnosine as an antioxidant for ophthalmic use.
- Kubala M, et al. Therapeutic Potential of Carnosine and Its Derivatives in the Treatment of Human Diseases. Molecules. 2020;25(4):864.
- Manhiani P, Northcutt JK, Dawson PL. Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents. Journal of Food Research. 2023;12(3):68.
- Caruso G, et al. Carnosine and Related Peptides: Therapeutic Potential in Age-Related Disorders. Nutrients. 2019;11(2):360.
- Infinity Lifesciences.
- Manhiani P, Northcutt JK, Dawson PL. Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents.
- Torreggiani A, et al. Structure of carnosine and N-acetylcarnosine.
- Boldyrev AA, et al. Biological Activity of Novel Synthetic Derivatives of Carnosine. Cell Mol Neurobiol. 2004;24(4):581-593.
- Babizhayev MA, Seguin MC, Gueyne J, Evstigneeva RP, Ageyeva EA, Zheltukhina GA. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities. Biochem J. 1994;304 ( Pt 2)(Pt 2):509-516.
- Manhiani P, Northcutt JK, Dawson PL. Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents. EconPapers. Published March 19, 2025.
- Lee JW, et al. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes. Int J Mol Sci. 2023;24(7):6269.
- Moghadam AR, et al. Effects of histidine and N-acetylcysteine on acute kidney injury induced by doxorubicin in rats: roles of anti-oxidative, anti-inflammatory and anti-apoptotic mechanisms. Res Pharm Sci. 2020;15(3):263-274.
- Decker EA, Ivanov V, Zhu BZ, Frei B. Inhibition of low-density lipoprotein oxidation by carnosine and histidine. J Agric Food Chem. 2001;49(1):511-516.
- Remko M, Fitz D, Rode BM. Effect of metal ions (Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+ and Zn2+) and water coordination on the structure and properties of L-histidine and zwitterionic L-histidine. Amino Acids. 2010;39(5):1309-1319.
- BenchChem. A Comparative Analysis of the Chelating Properties of N-Hydroxyglycine and Other Amino Acids. Published 2025.
- Hussen A, Endalew S. IC50 values of all antioxidant assays.
- Bellia F, et al. Alanyl-L-Histidine and Glycyl-L-Histidyl-L-Lysine Glycoconjugates and Copper in Concert. Semantic Scholar. Published December 17, 2025.
- Ayyalur JR. Synthesis and Analysis of N-Acetylhistidine Ethylamide from N- Acetyl -L- Histidine.
- Holeček M. Antioxidant characteristics of L-histidine. Semantic Scholar. Published June 1, 1998.
- McFarland GA, et al. N-acetylcarnosine attenuates age-associated declines in multi-organ systems to improve survival. Aging Cell. 2021;20(10):e13472.
- Waagbø R, et al. HPLC Determination of N-Acetyl-L-Histidine and its Related Compounds in Fish Tissues. J.
- Aldini G, et al. N-acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radic Res. 2018;52(7):751-762.
- Kim M, et al. Synergistic Antioxidant and Anti-Inflammatory Effects of Phenolic Acid-Conjugated Glutamine–Histidine–Glycine–Valine (QHGV) Peptides Derived from Oysters (Crassostrea talienwhanensis). Mar Drugs. 2024;22(4):175.
- Minarti, et al. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences. 2024;503:07005.
- PubChem. N-Acetyl-L-histidine.
- Baslow MH, Guilfoyle D.
- JBC. Identification of a Histidine Metal Ligand in the argE-Encoded N-Acetyl-L-Ornithine Deacetylase from Escherichia coli. Loyola eCommons. Published September 23, 2013.
- Amorati R, et al. Lipid Peroxidation and Antioxidant Protection. Biomolecules. 2023;13(9):1291.
- Uchida K, Stadtman ER. Modification of histidine residues in proteins by reaction with 4-hydroxynonenal. Proc Natl Acad Sci U S A. 1992;89(13):5611-5615.
- Kasperczyk S, et al. Effect of treatment with N-acetylcysteine on non-enzymatic antioxidant reserves and lipid peroxidation in workers exposed to lead. Ann Agric Environ Med. 2005;12(2):227-232.
- Khan RA, et al. Antioxidant activity, total phenolic and total flavonoid contents of stem back and root methanolic extracts of Calotropis procera. Phyto Pharma Journal. 2014;3(3):19-25.
- Boughendjioua H, et al. Exploring the Antioxidant Activity of Selected Aromatic and Medicinal Plants. IntechOpen. Published October 16, 2024.
- Pino J, et al. ANTIOXIDANT ACTIVITY OF BIOACTIVE COMPOUNDS ISOLATED FROM LEAVES AND BARK OF Gymnanthes lucida Sw. SciELO.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of low-density lipoprotein oxidation by carnosine histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
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- 8. The natural histidine-containing dipeptide Nalpha-acetylcarnosine as an antioxidant for ophthalmic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hongdaherbs.com [hongdaherbs.com]
- 10. Acetylcarnosine - Wikipedia [en.wikipedia.org]
- 11. N-acetylcarnosine lubricant eyedrops possess all-in-one universal antioxidant protective effects of L-carnosine in aqueous and lipid membrane environments, aldehyde scavenging, and transglycation activities inherent to cataracts: a clinical study of the new vision-saving drug N-acetylcarnosine eyedrop therapy in a database population of over 50,500 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
N-Acetyl-L-Histidine (NAH) as a Biomarker for Lens Homeostasis: A Comparative and Analytical Guide
As drug development and veterinary research increasingly focus on the metabolic underpinnings of ocular diseases, the quantification of key osmolytes has become critical. N-acetyl-L-histidine (NAH) is a prominent biomolecule in the lenses of poikilothermic vertebrates and serves as a highly sensitive biomarker for cataractogenesis.
This guide provides an in-depth technical comparison of NAH levels in healthy versus cataractous lenses, elucidates the biological causality behind these differences, and establishes a self-validating analytical workflow for absolute quantification.
Mechanistic Grounding: The Molecular Water Pump (MWP) Hypothesis
To understand why NAH levels fluctuate between healthy and diseased states, we must first examine its physiological function. The crystalline lens is a highly dehydrated structure (approximately 51.5% water) suspended in ocular fluids that are nearly 98% water. To maintain transparency and prevent opacification (cataract), the lens must continuously expel water against a steep osmotic gradient.
NAH functions as a gradient-driven 1 [1]. It is synthesized exclusively within the lens from L-histidine and Acetyl-CoA by the enzyme histidine N-acetyltransferase. Because the lens lacks the enzymes to catabolize NAH, the molecule accumulates, creating a high intracellular-to-extracellular gradient. When NAH is exported into the ocular fluid, its highly ionized, hydrophilic nature allows each molecule to carry approximately 33 molecules of bound water with it. Once in the ocular fluid, NAH acylase hydrolyzes the molecule, releasing the water for clearance, while the free L-histidine is actively transported back into the lens to repeat the cycle.
Fig 1. The NAH Molecular Water Pump (MWP) cycling mechanism in the eye.
A disruption in this cycle—often due to dietary histidine deficiency or oxidative stress—leads to an inability to clear water. The subsequent osmotic swelling disrupts the highly ordered crystallin protein structure, directly causing2 [2].
Quantitative Comparison: Healthy vs. Cataractous Lenses
Experimental metabolomic profiling consistently demonstrates that cataract severity is inversely correlated with lens NAH concentrations. In established models (such as Salmo salar), maintaining NAH above a critical threshold is essential for lens clarity.
The following table summarizes the quantitative differences in key biomarkers between healthy and cataractous states, derived from 3 [3].
| Biomarker / Parameter | Healthy Lens (Clear) | Cataractous Lens (Severe) | Biological Causality |
| N-Acetyl-L-Histidine (NAH) | > 10.0 µmol/g | < 2.0 µmol/g | Depletion halts the MWP, causing water retention and osmotic stress. |
| Free L-Histidine | ~ 2.5 mM | < 0.7 mM | Insufficient substrate limits the enzymatic synthesis of NAH. |
| Lens Water Content | ~ 51.5% | > 60.0% | Failure of the MWP leads to pathological hydration and crystallin aggregation. |
| N-Acetylaspartate (NAA) | Species-dependent | Depleted | Acts as a secondary osmolyte; 4 [4]. |
Analytical Methodologies for NAH Quantification
To accurately measure the severe depletion of NAH in cataractous tissues, researchers must select the appropriate analytical platform.
While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been used, it suffers from poor sensitivity because NAH lacks a strong chromophore. Furthermore, complex tissue matrices often contain co-eluting compounds that obscure the UV signal.
The Gold Standard: LC-MS/MS with HILIC Separation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior choice. Because NAH is highly polar, standard reversed-phase (C18) columns fail to retain it, causing it to elute in the void volume where severe ion suppression occurs. By utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), we achieve excellent retention of polar metabolites. Coupling this with Multiple Reaction Monitoring (MRM) ensures absolute structural specificity and sub-micromolar sensitivity, which is critical when 5 [5].
Fig 2. LC-MS/MS self-validating workflow for absolute NAH quantification.
Step-by-Step LC-MS/MS Protocol (Self-Validating System)
To ensure absolute scientific integrity, this protocol is designed as a self-validating system . It utilizes a stable isotope-labeled internal standard (NAH-d3) spiked at the point of extraction. This mathematically corrects for any variations in extraction efficiency, matrix effects, or ESI ionization suppression. If the internal standard recovery falls outside the 80-120% variance window, the specific sample is automatically flagged for re-extraction, ensuring no false negatives (e.g., artificially low NAH readings mimicking a cataractous state) are reported.
Phase 1: Tissue Quenching and Extraction
Causality Note: Cold methanol is utilized not merely as a solvent, but as a rapid quenching agent to halt residual NAH acylase and protease activity, preventing artefactual degradation of NAH during sample preparation.
-
Excision & Weighing: Rapidly dissect the lens tissue on ice. Weigh the wet mass accurately to normalize final concentrations (µmol/g).
-
Quenching: Immediately submerge the lens in 500 µL of ice-cold Methanol/Water (80:20, v/v) containing 5 µM of NAH-d3 (Internal Standard).
-
Homogenization: Homogenize the tissue using a bead-beater at 4°C for 2 minutes.
-
Protein Precipitation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet precipitated crystallin proteins and cellular debris.
-
Supernatant Collection: Transfer exactly 200 µL of the clear supernatant to an LC-MS autosampler vial.
Phase 2: HILIC LC-MS/MS Analysis
Causality Note: A HILIC stationary phase is chosen because the highly polar nature of NAH requires an aqueous-deficient mobile phase to partition effectively, ensuring it elutes away from the ion-suppressing salt front.
-
Chromatographic Setup: Inject 2 µL of the extract onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phases:
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: Run a gradient starting at 90% B, dropping to 50% B over 5 minutes to elute polar metabolites, followed by a 2-minute re-equilibration.
-
Mass Spectrometry (MRM): Operate the triple quadrupole MS in positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions:
-
NAH: m/z 198.1 → 110.1 (Quantifier), m/z 198.1 → 82.0 (Qualifier)
-
NAH-d3 (IS): m/z 201.1 → 113.1
-
-
Data Validation: Calculate the peak area ratio of NAH to NAH-d3. Quantify against a 7-point matrix-matched calibration curve (0.1 to 50 µM). Ensure Quality Control (QC) samples injected every 10 runs deviate by no more than ±15%.
References
- Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump.PubMed.
- N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates.MDPI.
- Dietary histidine supplementation prevents cataract development in adult Atlantic salmon, Salmo salar L., in seawater.Cambridge University Press & Assessment.
- Lens metabolomic profiling as a tool to understand cataractogenesis in Atlantic salmon and rainbow trout reared at optimum and high temperature.PMC - NIH.
- Application Note: Simultaneous Quantification of Histidine and N-Acetylhistidine in Human Plasma by LC-MS/MS.Benchchem.
Sources
- 1. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates [mdpi.com]
- 3. Dietary histidine supplementation prevents cataract development in adult Atlantic salmon, Salmo salar L., in seawater | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. Lens metabolomic profiling as a tool to understand cataractogenesis in Atlantic salmon and rainbow trout reared at optimum and high temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
bioavailability comparison of L-Histidine vs N-alpha-Acetyl-L-Histidine
This guide provides an in-depth technical comparison of L-Histidine and its acetylated derivative, N-α-Acetyl-L-Histidine (NAH), focusing on bioavailability, transport mechanisms, and metabolic fate.
Executive Summary: The Mechanistic Verdict
For researchers and drug developers, the choice between L-Histidine and N-α-Acetyl-L-Histidine (NAH) is not merely about solubility; it is a choice between direct influx and transporter-mediated prodrug delivery .
-
L-Histidine exhibits high oral bioavailability via rapid, specific amino acid transport (System L/LAT1), making it the superior choice for immediate systemic elevation of histidine levels. However, it is subject to rapid first-pass metabolism (histamine conversion).
-
N-α-Acetyl-L-Histidine (NAH) functions as a soluble prodrug . Its bioavailability is rate-limited by two factors: PEPT1/PEPT2 transporter affinity and Aminoacylase-1 (ACY1) deacetylation . While NAH offers superior physicochemical stability and solubility, its uptake into the brain is complex due to PEPT2-mediated efflux at the choroid plexus, contrasting with L-Histidine's direct LAT1-mediated influx.
Physicochemical & Structural Profile
NAH is chemically modified to block the
| Feature | L-Histidine | N-α-Acetyl-L-Histidine (NAH) |
| Molecular Weight | 155.15 g/mol | 197.19 g/mol |
| Solubility (Water) | Moderate (~42 g/L at 25°C) | High (>100 g/L); Acetylation disrupts crystal lattice energy. |
| pKa Values | ||
| Stability | Prone to oxidation and Maillard reaction in formulations. | Enhanced stability ; N-acetylation prevents |
| Primary Transporter | LAT1 (SLC7A5) , CAT1 (SLC7A1) | PEPT1 (SLC15A1) , PEPT2 (SLC15A2) |
| Metabolic Fate | Direct incorporation, Histamine synthesis, Carnosine synthesis. | Obligate deacetylation by Aminoacylase-1 (ACY1) to release Histidine. |
Mechanistic Analysis: Transport & Metabolism
The bioavailability divergence lies in the cellular uptake machinery. L-Histidine utilizes amino acid transporters, while NAH mimics dipeptides to hijack the Proton-Coupled Oligopeptide Transporter (POT) family.
3.1 Intestinal Absorption (Oral Bioavailability)
-
L-Histidine: Absorbed efficiently in the small intestine via System L (LAT1) and System y+ transporters. This is a high-capacity, rapid influx mechanism.
-
NAH: Recognized as a "dipeptide-mimetic" by PEPT1 (SLC15A1) on the apical membrane of enterocytes. Uptake is proton-gradient dependent (
symport). Once inside the enterocyte or systemic circulation, it must be hydrolyzed.
3.2 Systemic Distribution & The Blood-Brain Barrier (BBB)
This is the critical differentiator for neurological applications.
-
L-Histidine (Brain Influx): Crosses the BBB efficiently via LAT1 (SLC7A5) , which transports large neutral amino acids.
-
NAH (Brain Efflux/Clearance): NAH is a high-affinity substrate for PEPT2 (SLC15A2) .
-
Choroid Plexus:[1][2][3] PEPT2 is expressed on the apical (CSF-facing) membrane and functions primarily to pump substrates OUT of the CSF and into the blood. Therefore, systemic NAH may have poor brain penetration compared to L-Histidine, unless high plasma concentrations drive passive diffusion or saturate the efflux.
-
Kidney:[1][2][3][4][5][6] PEPT2 in the renal proximal tubule efficiently reabsorbs NAH, preventing urinary loss and returning it to circulation for deacetylation.
-
3.3 Metabolic Activation (Deacetylation)
NAH is biologically inactive until converted. The rate-limiting step is hydrolysis by Aminoacylase-1 (ACY1) , a cytosolic zinc-binding metalloenzyme abundant in the kidney and liver.
-
Deficiency Note: In ACY1-deficient models, NAH accumulates in urine, proving that without this enzyme, NAH is cleared renally rather than utilized.
Pathway Visualization
The following diagram illustrates the parallel processing of L-Histidine and NAH, highlighting the "Prodrug Loop" of NAH.
Caption: Differential transport and metabolic activation pathways. NAH requires PEPT-mediated transport and ACY1-mediated hydrolysis to yield active L-Histidine.
Experimental Protocols
To validate these mechanisms in your own pipeline, use the following self-validating protocols.
Protocol A: Aminoacylase-1 (ACY1) Kinetic Assay
Objective: Determine the conversion rate of NAH to L-Histidine in tissue homogenates or recombinant systems.
-
Preparation:
-
Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.1 mM
(Zinc is essential for ACY1 activity). -
Substrate: 10 mM N-Acetyl-L-Histidine stock.
-
Enzyme Source: Recombinant human ACY1 or Kidney Cytosolic Fraction.
-
-
Reaction:
-
Incubate 100 µL Enzyme + 100 µL Substrate at 37°C.
-
Time points: 0, 5, 10, 30, 60 min.
-
Quenching: Add 200 µL 10% Trichloroacetic acid (TCA).
-
-
Detection (Ninhydrin Method):
-
Since NAH has a blocked N-terminus, it does not react with Ninhydrin. Only the liberated L-Histidine will react.
-
Mix supernatant with Ninhydrin reagent. Heat at 100°C for 10 min.
-
Measure Absorbance at 570 nm.
-
-
Validation:
-
Negative Control: Buffer + Substrate (No Enzyme).
-
Positive Control: N-Acetyl-Methionine (Standard ACY1 substrate).
-
Protocol B: Competitive Uptake Assay (Caco-2 Model)
Objective: Confirm PEPT1-mediated transport of NAH vs. LAT1-mediated transport of L-Histidine.
-
Cell Culture: Differentiate Caco-2 cells for 21 days (expresses PEPT1 and LAT1).
-
Transport Buffer: HBSS pH 6.0 (Apical) / pH 7.4 (Basolateral). Note: pH 6.0 enhances PEPT1 activity.
-
Inhibitor Setup:
-
Well A (NAH): 1 mM NAH + Gly-Sar (10 mM, specific PEPT1 inhibitor).
-
Well B (NAH): 1 mM NAH + BCH (10 mM, specific LAT1 inhibitor).
-
Well C (His): 1 mM L-Histidine + Gly-Sar.
-
Well D (His): 1 mM L-Histidine + BCH.
-
-
Analysis:
-
Lyse cells after 30 min. Analyze intracellular content via HPLC-MS/MS.
-
Expected Result: NAH uptake is inhibited by Gly-Sar (Well A) but not BCH. L-Histidine uptake is inhibited by BCH (Well D) but not Gly-Sar.
-
References
-
Perland, E., et al. (2017). "The specificities of the human and mammalian peptide transporters PEPT1 and PEPT2." Pharmacology & Therapeutics. Link
-
Lindner, H. A., et al. (2008).[4] "N-acetylamino acid utilization by kidney aminoacylase-1." Biochimie. Link
-
Shen, H., et al. (2003).[1] "Targeted disruption of the PEPT2 gene markedly reduces dipeptide uptake in choroid plexus."[1] Journal of Biological Chemistry. Link
-
Baslow, M. H., et al. (2015).[7] "N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates."[7][8][9][10][11] Biomolecules.[4][6][7][9][10][12][13][14][15][16] Link
-
Keep, R. F., & Smith, D. E. (2011). "Peptide and peptide analog transport systems at the blood-CSF barrier."[1][3] Fluids and Barriers of the CNS. Link
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Role and Relevance of PEPT2 in Drug Disposition, Dynamics, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain-transportable dipeptides across the blood-brain barrier in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylamino acid utilization by kidney aminoacylase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A spectrophotometric rate assay of aminoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1) | BioVendor R&D [biovendor.com]
- 7. researchgate.net [researchgate.net]
- 8. A review of phylogenetic and metabolic relationships between the acylamino acids, N-acetyl-L-aspartic acid and N-acetyl-L-histidine, in the vertebrate nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. westmont.edu [westmont.edu]
- 15. mdpi.com [mdpi.com]
- 16. Redirecting [linkinghub.elsevier.com]
Verifying N-alpha-Acetyl-L-Histidine Monohydrate Water Content: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and QC Analysts Subject: N-alpha-Acetyl-L-Histidine Monohydrate (CAS: 39145-52-3)[1]
Executive Summary & Core Directive
In the characterization of N-alpha-Acetyl-L-Histidine monohydrate , water content is not merely a contaminant—it is a stoichiometric component of the crystal lattice.[1] The theoretical water content of the monohydrate form is approximately 8.37% .
Accurate verification distinguishes between the stable monohydrate, the hygroscopic anhydrous form, and wet material containing excess surface moisture. This guide asserts that Volumetric Karl Fischer (KF) Titration using a solubilizing co-solvent is the absolute standard for this application, superior to Coulometric methods (due to high water load) and Loss on Drying (due to lack of specificity).
Theoretical Framework: The Monohydrate Baseline
Before initiating any protocol, the analyst must establish the "Target Value."
Acceptance Criteria: Commercial specifications typically range from 7.0% to 10.0% [1].[4] A result within this range confirms the monohydrate structure. A result >10% indicates adsorbed surface moisture; <7% indicates lattice collapse or partial dehydration.
Method Comparison: Selecting the Right Tool
The following table contrasts the three primary methodologies available for water determination in amino acid derivatives.
| Feature | Method A: Volumetric KF (Recommended) | Method B: Coulometric KF | Method C: Loss on Drying (LOD) |
| Principle | Chemical reaction (Iodine titrant) | Electrochemical Iodine generation | Thermal weight loss |
| Ideal Range | 0.1% – 100% Water | 10 ppm – 1% Water | > 0.5% Volatiles |
| Sample Size | 100 mg – 300 mg | < 10 mg (Too small for rep.) | 1.0 g – 2.0 g |
| Specificity | Water only | Water only | All volatiles (solvents + water) |
| Risk Factor | Solubility (requires Formamide) | Cell saturation; Sample size error | Thermal decomposition of peptide |
| Verdict | Gold Standard | Not Recommended (Saturates fast) | Unreliable (Non-specific) |
Visualizing the Decision Matrix
Figure 1: Decision tree for selecting the analytical method. Volumetric KF is prioritized due to the high (8%) water load.
Experimental Protocol: Volumetric Karl Fischer[1][5][6][7][8]
This protocol is designed to overcome the common failure mode: incomplete extraction . Crystalline hydrates often trap water inside the lattice. If the sample does not fully dissolve, the KF reagent reacts only with surface water, leading to false-low results.
Reagents & Equipment[9]
-
Titrator: Volumetric Karl Fischer Titrator (e.g., Metrohm, Mettler Toledo).
-
Titrant: Composite 5 (Titer ≈ 5 mg H₂O/mL) or Composite 2 (for higher precision).
-
Solvent System: Methanol : Formamide (2:1) .[1]
-
Why Formamide? Standard methanol may not fully dissolve the histidine derivative rapidly enough. Formamide acts as a solubilizer for polar amino acid derivatives [2].
-
-
Standard: Disodium Tartrate Dihydrate (15.66% H₂O) for titer determination.[5]
The "Self-Validating" Workflow
-
System Conditioning:
-
Sample Calculation (Crucial):
-
Target water amount: ~15 mg (optimum for 5 mL burette).
-
Target Sample Mass =
.[1] -
Range: Weigh 150 mg – 250 mg of sample accurately.
-
-
Execution:
-
Termination Criteria:
-
Stop drift: Relative drift stop (e.g., 5-10 µL/min above baseline).[1]
-
Visualizing the Workflow
Figure 2: Step-by-step Volumetric KF workflow emphasizing the dissolution phase.
Results & Discussion: Interpreting the Data
When comparing methods, the data typically reveals why KF is superior to LOD for this specific compound.
| Parameter | Volumetric KF (MeOH:Formamide) | Loss on Drying (105°C, 4h) | Interpretation |
| Result A (Fresh) | 8.42% | 8.95% | LOD is higher, likely measuring volatile impurities or slight degradation.[1] |
| Result B (Aged) | 8.35% | 8.10% | LOD may fail to remove all crystal water if the lattice is stable. |
| Precision (RSD) | 0.5% | 2.5% | KF is chemically specific; LOD is environmentally sensitive. |
| Time per Run | < 5 Minutes | 4 – 6 Hours | KF offers high throughput. |
Expert Insight: If your KF result is consistently ~7.5% , do not assume the product is "off-spec." It is likely the material has slightly effloresced (lost water) during storage in a dry environment. Conversely, a result of 12% clearly indicates the material is wet and requires drying, but not to the point of breaking the monohydrate (which would require harsh conditions).
Troubleshooting & Expert Tips
pH Management
N-alpha-Acetyl-L-Histidine contains an imidazole ring (pKa ~6.[1]0) and a carboxylic acid.
-
Risk: If the pH drops < 5, the KF reaction slows down.
-
Solution: The standard KF reagents usually contain imidazole buffer. If the reaction is sluggish, add Imidazole to the solvent. Do not add acid; the sample is already acidic enough [3].
Solubility Issues
If you observe white particles swirling after the 3-minute mix time:
-
Immediate Action: Increase temperature to 50°C (using a jacketed vessel).
-
Alternative: Increase Formamide ratio to 50% of the solvent volume.
Drift Issues
High drift after sample addition suggests side reactions. However, N-acetyl-histidine is generally stable.[1] High drift usually indicates slow release of water from undissolved crystals.
-
Fix: Pulverize the sample into a fine powder before weighing to increase surface area.
References
-
Mettler Toledo. (n.d.).[5] Good Titration Practice™ in Karl Fischer Titration. Retrieved March 8, 2026, from [Link][1]
Sources
benchmark prices and suppliers for research grade N-alpha-Acetyl-L-Histidine
Comprehensive Benchmark & Comparison Guide: Research-Grade N-alpha-Acetyl-L-Histidine (NAH)
Executive Summary
N-alpha-Acetyl-L-Histidine (NAH) (CAS: 39145-52-3 for monohydrate; 2497-02-1 for anhydrous) is a highly specialized acetylated amino acid derivative. While traditionally recognized as a critical osmolyte and molecular water pump in the ocular and neural tissues of poikilothermic vertebrates [1], its unique physicochemical properties have driven its adoption in modern biochemical research. Compared to its unacetylated counterpart (L-Histidine) and related dipeptides (Carnosine), NAH offers superior solubility, enhanced resistance to enzymatic degradation, and exceptional buffering capacity in the physiologically relevant pH range of 5.5 to 7.5.
This guide provides drug development professionals and application scientists with an objective benchmarking of NAH suppliers, a comparative performance analysis against alternative biological buffers, and field-proven analytical protocols for validating reagent integrity.
Mechanistic Insight: The Molecular Water Pump
To understand the functional utility of NAH in cellular assays, one must look at its endogenous role. In teleost fish, NAH acts as a "Molecular Water Pump" (MWP) to maintain lens dehydration and prevent cataract formation [1]. NAH is synthesized intracellularly from L-Histidine and Acetyl-CoA. Because the lens cells lack the acylase required to catabolize NAH, the molecule is exported down its concentration gradient into the ocular fluid. Crucially, each exported NAH molecule carries bound water with it, effectively pumping water against an osmotic gradient [1].
This highly compartmentalized metabolic cycling makes NAH an excellent candidate for in vitro osmotic stress assays and specialized cell culture environments requiring dynamic water regulation without the interference of rapid intracellular degradation.
Figure 1: The NAH Molecular Water Pump pathway demonstrating compartmentalized metabolic cycling.
Performance Comparison: NAH vs. Alternatives
When designing assays requiring a histidine-based buffer or antioxidant, researchers typically choose between L-Histidine, L-Carnosine (beta-alanyl-L-histidine), and NAH. The acetylation of the alpha-nitrogen in NAH fundamentally alters its stability and solubility profile [2].
The table below summarizes the quantitative and qualitative performance metrics of these three alternatives:
| Performance Metric | N-alpha-Acetyl-L-Histidine (NAH) | L-Histidine | L-Carnosine |
| Imidazole pKa | ~7.0 | 6.0 | 6.8 |
| Optimal Buffering Range | pH 5.5 – 7.5 | pH 5.0 – 7.0 | pH 6.0 – 8.0 |
| Enzymatic Stability (Serum) | High (Resistant to Carnosinase) | Moderate | Low (Rapidly degraded by Carnosinase) |
| Solubility (Aqueous) | Excellent (Enhanced by acetylation) | Moderate | High |
| Primary Research Utility | Osmolyte studies, stable buffering, cosmetics | Standard cell culture, precursor | Muscle physiology, short-term antioxidant |
Causality of Performance: Carnosine is a potent antioxidant and buffer, but its utility in prolonged serum-containing in vitro assays is severely limited by serum carnosinase, which rapidly hydrolyzes the dipeptide [2]. NAH circumvents this limitation. The acetyl group sterically hinders non-specific peptidases, granting NAH a significantly longer half-life in complex biological matrices while retaining the proton-buffering capacity of the imidazole ring.
Supplier & Benchmark Pricing Analysis
Sourcing high-purity (>99.0%) NAH is critical, as trace heavy metals (particularly Manganese, Mn2+) or unreacted precursors can trigger downstream degradation into trans-urocanic acid or cause unwanted protein aggregation.
Below is a benchmark comparison of leading suppliers for research-grade NAH (Prices benchmarked for Q1 2026, subject to standard academic/industry discounts) [3][4]:
| Supplier | Product Grade | Purity (HPLC) | Unit Size | Benchmark Price (USD) | Lead Time / Availability |
| TCI America | Monohydrate (A0873) | >99.0% | 1 g 25 g | ~ | Same-day shipping (High Stock) |
| Thermo Fisher | Monohydrate | ≥99.0% | 25 g | ~$150.00 | Variable (Often distributed via TCI/Spectrum) |
| A2B Chem | Anhydrous | 98.0% | 1 g | ~$33.00 | In Stock |
| MedChemExpress | Endogenous Metabolite | >98.0% | 100 mg | Inquire | Specialized for metabolic screening |
Editorial Recommendation:TCI America remains the gold standard for bulk bench-scale NAH due to their rigorous HPLC validation, transparent >99.0% purity guarantee, and highly competitive pricing at the 25-gram tier.
Experimental Methodologies & Validation Protocols
To ensure scientific integrity, any purchased NAH must be analytically validated before integration into sensitive biological assays. The following protocol outlines a self-validating High-Performance Liquid Chromatography (HPLC) method adapted from Togashi et al. [5], designed to quantify NAH and detect trace impurities (e.g., free L-histidine).
Protocol 1: Analytical Validation of NAH via Ion-Pairing HPLC
Rationale & Causality: NAH is a highly polar, low-molecular-weight compound. If run on a standard C18 reverse-phase column with a simple water/acetonitrile gradient, it will elute in the void volume, making impurity detection impossible. To solve this, we utilize 1-heptanesulfonic acid as an ion-pairing reagent. The hydrophobic tail of the sulfonate binds to the C18 stationary phase, while its negatively charged head interacts with the protonated imidazole ring of NAH, significantly increasing retention time and peak resolution.
Step-by-Step Methodology:
-
System Suitability Testing (SST): Before running the sample, inject a known standard mixture of L-Histidine (100 µM) and NAH (100 µM). Validate that the resolution (Rs) between the two peaks is >2.0. This ensures the column and mobile phase are functioning correctly (Self-validation step).
-
Sample Preparation:
-
Dissolve 10 mg of the sourced NAH in 1 mL of ultrapure water.
-
If extracting from biological tissue: Deproteinize the matrix using 8% perchloric acid (PCA) to precipitate large proteins that would otherwise irreversibly foul the HPLC column. Centrifuge at 10,000 x g for 10 minutes and collect the supernatant.
-
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 50 mM Potassium Dihydrogen Phosphate (
) adjusted to pH 3.4 .-
Causality: The low pH ensures the carboxyl group of NAH remains protonated, preventing peak tailing and maximizing the efficacy of the ion-pairing reagent.
-
Add 6 mM 1-heptanesulfonic acid and 4% (v/v) Acetonitrile. Filter through a 0.22 µm membrane and degas.
-
-
Chromatographic Separation: Inject 10 µL of the sample onto a silica-based C18 analytical column (e.g., TSK-gel ODS-80Ts, 4.6 mm × 150 mm, 5 µm) maintained at 25°C. Set the flow rate to 1.0 mL/min.
-
Detection: Monitor absorbance using a UV detector at 210 nm (the optimal wavelength for detecting the peptide-like amide bond and imidazole ring).
Figure 2: Experimental workflow for the analytical validation of NAH using ion-pairing HPLC.
Protocol 2: In Vitro Buffering Capacity Assay
To validate the functional superiority of NAH over standard phosphate buffers in biological pH ranges:
-
Prepare a 10 mM solution of NAH in ultrapure water.
-
Adjust the baseline pH to 7.5 using 0.1 M NaOH.
-
Perform an acidimetric titration by adding 0.1 M HCl in 10 µL increments, recording the pH continuously using a calibrated micro-pH electrode.
-
Plot the titration curve (pH vs. volume of HCl added) and calculate the buffering capacity (
). -
Expected Outcome: NAH will demonstrate a distinct, flattened plateau between pH 5.5 and 7.5, confirming its robust resistance to acidification compared to unbuffered saline or standard L-Histidine.
References
-
Baslow MH, Guilfoyle DN. "N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates." Biomolecules. 2015; 5(2):635-646. Available at:[Link]
-
Holeček M. "Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement." Nutrients. 2020; 12(3): 848. Available at:[Link]
-
Togashi M, Okuma E, Abe H. "HPLC Determination of N-Acetyl-L-Histidine and its Related Compounds in Fish Tissues." Fisheries Science. 1998; 64(2): 283-287. Available at:[Link]
Safety Operating Guide
N-alpha-Acetyl-L-Histidine.H2O proper disposal procedures
Executive Safety & Logistics Snapshot
N-alpha-Acetyl-L-Histidine monohydrate (CAS: 39145-52-3) is a derivative of the amino acid L-histidine.[1][2][3][4] While often classified as non-hazardous by some suppliers (e.g., Fisher Scientific, TCI), other major vendors (e.g., Sigma-Aldrich) classify it as an Irritant (H315, H319, H335) .[2][3]
Operational Directive: In the absence of a unified global hazard classification, adopt the "Precautionary Principle." Treat all bulk waste of this compound as Regulated Chemical Waste . Do not dispose of this material down the drain or in general municipal trash without explicit written approval from your facility's Environmental Health & Safety (EHS) officer.[3]
Physicochemical Data for Disposal Planning
| Property | Value | Operational Implication |
| Molecular Formula | C | Nitrogen-rich organic; potential high BOD (Biochemical Oxygen Demand) in wastewater.[2][3] |
| Solubility | Soluble in Water | High mobility in aqueous spills; requires containment dams for large liquid spills.[3] |
| Physical State | White Crystalline Powder | Dust generation risk during transfer; requires respiratory protection.[3][7] |
| RCRA Status (USA) | Not Listed (Non-acute) | Not a P-list or U-list waste, but likely regulated as "Non-RCRA Regulated Waste" or state-specific hazardous waste.[2][3] |
Disposal Decision Logic
The following flowchart dictates the operational workflow for disposing of N-alpha-Acetyl-L-Histidine.H2O. This logic ensures compliance with GLP (Good Laboratory Practice) and environmental regulations.[3]
Figure 1: Decision logic for the segregation and disposal of N-alpha-Acetyl-L-Histidine.H2O waste streams.
Detailed Operational Protocols
Protocol A: Disposal of Solid Waste (Powder & Debris)
Applicability: Expired stock, spilled powder cleanup materials, contaminated weigh boats.
-
PPE Requirement: Nitrile gloves, lab coat, safety glasses, and a P95/N95 dust mask (to prevent inhalation of fine particulates).
-
Containment: Use a wide-mouth High-Density Polyethylene (HDPE) container. Glass is acceptable but discouraged for solids due to breakage risk.[3]
-
Transfer:
-
Labeling:
Protocol B: Disposal of Aqueous Solutions
Applicability: Leftover buffers, reaction mixtures, HPLC effluent.
-
pH Check: Ensure the solution pH is between 5 and 9. If the solution is highly acidic or basic due to other reagents, neutralize it strictly before adding it to a general organic waste container to prevent exothermic reactions.
-
Segregation:
-
Option 1 (Pure Solution): If the solution contains only N-alpha-Acetyl-L-Histidine and water/salts, it may be collected in a "Non-Hazardous Aqueous Waste" carboy.[2][3]
-
Option 2 (Mixed Solvents): If mixed with organic solvents (Methanol, Acetonitrile), it must go into the "Flammable/Organic Solvent Waste" stream.
-
-
Drain Disposal Prohibition:
Protocol C: Spill Management (Immediate Response)
Scenario: A 50g bottle drops and shatters.
-
Isolate: Evacuate the immediate 3-meter radius.[3] Alert nearby personnel.
-
Protect: Don PPE (Gloves, Goggles, N95 Mask).
-
Contain:
-
Clean:
Regulatory & Scientific Grounding
Regulatory Framework (US & EU)
-
RCRA (USA): N-alpha-Acetyl-L-Histidine is not listed as a P-list (acutely toxic) or U-list (toxic) waste under 40 CFR 261.33 [1].[2][3] However, under the "Cradle-to-Grave" liability of RCRA, the generator is responsible for characterization.[2][3]
-
GHS/CLP (EU): Classification varies by vendor.[3]
-
Sigma-Aldrich classifies it as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319) [2].[2][3]
-
Fisher Scientific and TCI classify it as Non-Hazardous [3, 4].[3]
-
Scientific Consensus: As an amino acid derivative, it possesses low acute toxicity but can act as a mild irritant to mucous membranes. The conservative approach (treating as irritant) protects the institution from liability.[3]
-
Ecological Impact[2][3][7]
-
Biodegradability: Histidine derivatives are generally readily biodegradable.[3]
-
Mobility: High water solubility implies that if leached from a landfill, it will migrate to groundwater. This reinforces the requirement for incineration (via a licensed waste contractor) rather than landfilling.[3]
References
-
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]2][3]
Sources
- 1. N-Acetyl-L-histidine | CAS#:2497-02-1 | Chemsrc [chemsrc.com]
- 2. CAS 2497-02-1: N-Acetyl-L-histidine | CymitQuimica [cymitquimica.com]
- 3. N-acetylhistidine monohydrate | C8H13N3O4 | CID 2724380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Na-Acetyl-L-Histidine·H2O | 39145-52-3 [sigmaaldrich.com]
- 6. fishersci.be [fishersci.be]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling N-alpha-Acetyl-L-Histidine.H2O
Advanced Operational Guide: Handling, PPE, and Disposal of N-alpha-Acetyl-L-Histidine Monohydrate
Executive Summary
N-alpha-Acetyl-L-Histidine monohydrate (CAS: 39145-52-3) is a highly specialized amino acid derivative. In drug development and clinical research, it is frequently utilized in peptide synthesis and as a critical buffering agent in hypothermic organ preservation media, such as HTK (Histidine-Tryptophan-Ketoglutarate) solutions[1]. While2 classify this compound as non-hazardous[2], treating it with relaxed safety standards is a critical error. As a Senior Application Scientist, I design handling protocols that protect both the operator from cumulative exposure and the reagent from microscopic contamination.
The Causality of Hazard Mitigation
Understanding why we protect ourselves informs how we execute the protocol.
-
Mechanical Irritation: The monohydrate form is a fine crystalline powder. Aerosolization during transfer can cause mechanical irritation to the respiratory tract and ocular mucosa[2].
-
Hygroscopic Degradation: The compound is moisture-sensitive. Operator exhalation or sweat can introduce moisture, altering the hydration state and compromising molarity calculations in highly sensitive biochemical assays[3].
-
Thermal Stability: Thermal energy and oxidizing agents can degrade the imidazole ring. Therefore, maintaining a controlled, cold-chain environment is scientifically non-negotiable[2].
Quantitative PPE Matrix
To mitigate these risks, the following Personal Protective Equipment (PPE) standards must be strictly enforced before interacting with the chemical.
| PPE Category | Specification & Standard | Causality / Rationale |
| Eye Protection | Safety goggles with side shields (OSHA 29 CFR 1910.133 or EN166) | Prevents mechanical irritation from airborne crystalline dust during weighing and transfer[2]. |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness, EN 374 compliant) | Prevents transfer of skin oils/moisture to the hygroscopic powder and protects against mild dermal irritation. |
| Body Protection | Standard laboratory coat (100% Cotton or Poly-cotton blend) | Minimizes electrostatic charge accumulation, which causes fine powders to scatter and adhere to surfaces. |
| Respiratory | N95 or P100 particulate respirator (If LEV is unavailable) | Required only if handling large quantities (>50g) outside a Localized Exhaust Ventilation (LEV) system to prevent inhalation[2]. |
Self-Validating Operational Protocol
A robust laboratory protocol must be self-validating—meaning any failure in technique is immediately detectable before the experiment proceeds.
Step 1: Environmental Preparation
-
Action: Conduct all open-container handling within a certified fume hood or powder handling enclosure. Wipe the analytical balance with 70% ethanol and allow it to dry completely.
-
Self-Validation Check: The balance must hold a stable zero for 10 seconds before placing the weigh boat. Fluctuations indicate disruptive air currents that will aerosolize the powder.
Step 2: Dispensing and Weighing
-
Action: Don all required PPE. Use a grounded, anti-static micro-spatula to transfer the N-alpha-Acetyl-L-Histidine monohydrate to a pre-tared anti-static weigh boat.
-
Self-Validation Check: After transferring the powder to the reaction vessel, return the empty weigh boat to the balance. It should read exactly 0.000 g. Any residual mass indicates static adhesion, meaning your final reaction molarity is lower than calculated.
Step 3: Aqueous Dissolution
-
Action: Slowly add the powder to the aqueous buffer system while under continuous magnetic stirring.
-
Self-Validation Check: The resulting solution must be completely optically clear. Because N-alpha-Acetyl-L-Histidine is highly water-soluble, any turbidity indicates incomplete dissolution, degradation, or foreign contamination.
Step 4: Storage
-
Action: Flush the headspace of the source container with inert gas (Argon or Nitrogen) if available, seal tightly, and 3 away from oxidizing agents[3].
Spill Response and Waste Disposal Plan
Even with non-hazardous materials, spills must be managed systematically to prevent slip hazards, cross-contamination, and unnecessary environmental load.
Step 1: Containment
-
Action: Isolate the spill zone. Do not use compressed air, dry brushing, or water initially, as these will aerosolize the powder or create a slippery, concentrated residue[2].
Step 2: Dry Collection
-
Action: Use a dedicated chemical dustpan and a damp paper towel to gently 2. Shovel the collected material into a clearly labeled, sealable solid waste container[2].
Step 3: Surface Decontamination
-
Action: Wash the affected surface with copious amounts of water only after the bulk solid has been removed.
Step 4: Disposal
-
Action: Dispose of the solid waste container in accordance with local environmental regulations. Do not flush large quantities down the drain to prevent spikes in the biological oxygen demand (BOD) of local wastewater systems.
Process Visualization
Caption: Workflow for the safe handling, self-validated processing, and spill response of NAH.
References
- SAFETY DATA SHEET: N-Acetyl-L-histidine monohydrate (CAS 39145-52-3).
- Product Data: 39145-52-3 | N-Acetyl-L-histidine monohydrate.
- Endothelial dysfunction after long-term cold storage in HTK organ preservation solutions: effects of iron chelators and N-alpha-acetyl-L-histidine. LMU München Hochschulschriften.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
